molecular formula C11H9NO3 B091636 3-Methyl-5-phenylisoxazole-4-carboxylic acid CAS No. 17153-21-8

3-Methyl-5-phenylisoxazole-4-carboxylic acid

Número de catálogo: B091636
Número CAS: 17153-21-8
Peso molecular: 203.19 g/mol
Clave InChI: GLNQCTGGLIXRRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNQCTGGLIXRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380146
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-21-8
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17153-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17153-21-8

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS No. 17153-21-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data and outlines general synthetic and analytical methodologies relevant to its class of compounds. Due to the limited publicly available data specifically for this isomer, this guide also references its closely related isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, to provide broader context on the potential properties and applications of this chemical scaffold, with clear distinctions made between the two. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of isoxazole derivatives.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their versatile chemical nature and diverse biological activities have led to their incorporation into numerous pharmacologically active agents. This guide focuses specifically on this compound, an isomer within this important chemical family. While detailed research on this particular compound is sparse, its structural motifs suggest potential applications as a synthetic intermediate and a candidate for biological screening.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 17153-21-8N/A
Molecular Formula C₁₁H₉NO₃N/A
Molecular Weight 203.19 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point 189°CN/A
Boiling Point 362.1°C at 760 mmHgN/A
InChI Key GLNQCTGGLIXRRJ-UHFFFAOYSA-NN/A
SMILES CC1=NOC(=C1C(=O)O)C2=CC=CC=C2N/A

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a hydroxylamine with a β-ketoester or a related 1,3-dicarbonyl compound. A plausible, though not experimentally verified, workflow for the synthesis and purification of this compound is depicted below.

G General Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (e.g., β-ketoester and hydroxylamine) B Cyclocondensation Reaction A->B C Ester Hydrolysis B->C D Crude Product C->D E Recrystallization or Column Chromatography D->E F Pure this compound E->F G Structural Characterization (NMR, MS, IR) F->G H Purity Assessment (HPLC, Elemental Analysis) F->H

Caption: A generalized workflow for the synthesis, purification, and analysis of isoxazole carboxylic acids.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively reported in current literature. However, the broader class of isoxazole derivatives has been shown to exhibit a wide range of pharmacological effects, including but not limited to:

  • Anti-inflammatory activity: The related compound Leflunomide, which features a 5-methylisoxazole-4-carboxamide core, is an immunomodulatory drug.

  • Antimicrobial properties: Various isoxazole-containing compounds have been investigated for their antibacterial and antifungal activities.

  • Enzyme inhibition: For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[1]

Given these precedents, this compound represents a scaffold of interest for screening in various biological assays to explore its potential therapeutic applications.

Hypothetical Drug Discovery and Development Pathway

Should initial screenings indicate promising biological activity, a typical drug discovery and development pathway would be initiated. The following diagram illustrates a simplified, logical flow for this process.

G Hypothetical Drug Discovery Pathway A Initial Screening of This compound B Hit Identification A->B C Lead Optimization (SAR Studies) B->C D In Vitro & In Vivo Preclinical Studies C->D E Clinical Trials D->E F FDA Review & Approval E->F

Caption: A simplified representation of a drug discovery and development pipeline.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical entity with potential for further investigation in the realms of synthetic and medicinal chemistry. While specific experimental data for this isomer remains limited, the broader importance of the isoxazole scaffold suggests that it could serve as a valuable building block for the development of novel compounds with diverse applications. Further research is warranted to fully elucidate its synthetic routes, physicochemical properties, and biological activities. This guide serves as a starting point for researchers interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-phenylisoxazole-4-carboxylic acid, with the CAS Number 17153-21-8, is a heterocyclic organic compound. It belongs to the isoxazole class of molecules, which are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectroscopic data for this specific isomer. It is important to distinguish this compound from its more commonly referenced isomer, 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4), as their properties and biological activities may differ significantly. This document focuses exclusively on the 3-methyl-5-phenyl isomer.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [2]
CAS Number 17153-21-8[1][2]
IUPAC Name 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid[1][3]
Melting Point 189 °C[1]
Boiling Point 362.1 °C at 760 mmHg[1]
Solubility Very slightly soluble (0.55 g/L at 25 °C) (Predicted)[4]
pKa 2.17 ± 0.32 (Predicted)[4]
Appearance Solid[1]
InChI Key GLNQCTGGLIXRRJ-UHFFFAOYSA-N[1]
Canonical SMILES CC1=NOC(=C1C(=O)O)C2=CC=CC=C2[4]

Synthesis and Reactivity

Representative Synthesis Protocol

This protocol is a representative example based on established isoxazole synthesis methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • Acidification: After cooling the reaction mixture, acidify it to a pH of approximately 2 using a dilute solution of hydrochloric acid. This will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity

The carboxylic acid moiety of this compound is a key site of reactivity. For instance, it can be converted to the corresponding acyl chloride, a versatile intermediate for the synthesis of amides and esters. A patented method describes the reaction of 3-phenyl-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl)carbonate in the presence of a catalyst like N,N-dimethylformamide in a solvent such as chlorobenzene, heated to reflux to yield the acyl chloride.[5]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm.

  • Phenyl Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group would appear in the aromatic region, approximately between 7.4 and 7.8 ppm.

  • Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group is anticipated further upfield, likely in the range of 2.3 to 2.7 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm.

  • Isoxazole Ring Carbons: The carbons of the isoxazole ring would appear in the region of approximately 110-170 ppm. The carbon bearing the phenyl group (C5) and the carbon bearing the methyl group (C3) will be in the lower field part of this range, while the C4 carbon will be more upfield.

  • Phenyl Ring Carbons: The carbons of the phenyl ring are expected to show signals between 125 and 135 ppm, with the ipso-carbon (the one attached to the isoxazole ring) appearing in this range as well.

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, typically in the range of 10-20 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear in the region of 1680-1720 cm⁻¹, corresponding to the carbonyl group.[6]

  • C=N Stretch (Isoxazole Ring): A medium intensity band is expected around 1600-1650 cm⁻¹.

  • C=C Stretch (Aromatic Ring): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A medium intensity band should be present in the 1210-1320 cm⁻¹ range.[6]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 203. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[6] The isoxazole ring may also undergo characteristic fragmentation.

Visualizations

General Synthesis and Characterization Workflow

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Ethyl Benzoylacetate + Hydroxylamine HCl Esterification Ester Formation (Cyclization) Reactants->Esterification Hydrolysis Ester Hydrolysis Esterification->Hydrolysis Crude_Product Crude Carboxylic Acid Hydrolysis->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure 3-Methyl-5-phenylisoxazole- 4-carboxylic acid Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Purity Purity Analysis (e.g., HPLC) Pure_Product->Purity

References

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with methyl, phenyl, and carboxylic acid groups at positions 3, 5, and 4, respectively. The accurate identification of this molecule is critical, particularly to distinguish it from its structural isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 17153-21-8[1]
Molecular Formula C₁₁H₉NO₃[1]
IUPAC Name 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid[1]
InChI 1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)[1]
InChIKey GLNQCTGGLIXRRJ-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O

Physicochemical Properties

The key physical properties of the compound are summarized below. This data is essential for handling, storage, and experimental design.

Table 2: Physicochemical Data

PropertyValueUnitSource
Molecular Weight 203.19 g/mol [1]
Physical Form Solid-[1]
Melting Point 189°C[1]
Boiling Point 362.1°C (at 760 mmHg)[1]
Purity 98% (typical)%[1]
Storage Room Temperature-[1]

Experimental Protocols: Representative Synthesis

Protocol: Synthesis of Isoxazole-4-carboxylic Acids via Ester Hydrolysis

This protocol is a generalized procedure based on common organic chemistry practices for the synthesis of similar isoxazole structures.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the corresponding ethyl ester of the isoxazole (e.g., ethyl 3-methyl-5-phenylisoxazole-4-carboxylate).

    • Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF), methanol, and water.

  • Hydrolysis:

    • Prepare an aqueous solution of a strong base, such as sodium hydroxide (NaOH), typically 2-3 molar equivalents.

    • Add the NaOH solution dropwise to the stirred solution of the ester at room temperature.

    • Allow the reaction mixture to stir at room temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Cool the mixture in an ice bath and carefully acidify to a pH of ~2 by the dropwise addition of 1N hydrochloric acid (HCl). The product should precipitate as a solid.

    • Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume).

    • Combine the organic extracts.

  • Work-up and Isolation:

    • Wash the combined organic layers with brine (1 x volume).

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter the mixture to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid product.

  • Purification:

    • The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

Analytical Characterization: Expected Spectral Data

Detailed experimental spectra for this compound are not publicly available. However, based on its molecular structure, the expected characteristics for key analytical techniques can be predicted.

Table 3: Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10-12Singlet (broad)1H
Phenyl (-C₆H₅)7.4 - 8.0Multiplet5H
Methyl (-CH₃)2.3 - 2.8Singlet3H

Table 4: Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

Carbon AtomExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Isoxazole (C3, C5)155 - 170
Phenyl (Aromatic)125 - 135
Isoxazole (C4)100 - 115
Methyl (-CH₃)10 - 15

Table 5: Expected Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, sharp
C=N Stretch (Isoxazole)1600 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium to weak

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (203.19). A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, mass 17) and the carboxyl group (-COOH, mass 45)[2].

Logical Workflow and Visualization

As no specific biological signaling pathways involving this compound have been documented in the available literature, the following diagram illustrates a general workflow for the synthesis and subsequent characterization of this class of compounds.

G General Workflow: Synthesis and Characterization of an Isoxazole Derivative cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase cluster_application Downstream Applications start Starting Materials (e.g., Ethyl Ester Precursor) hydrolysis Base Hydrolysis (e.g., NaOH, rt, 18-24h) start->hydrolysis Step 1 acidification Acidification (pH ~2) (e.g., 1N HCl) hydrolysis->acidification Step 2 extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction Step 3 purification Purification (Recrystallization) extraction->purification Step 4 product Pure 3-Methyl-5-phenyl- isoxazole-4-carboxylic acid purification->product Final Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (Confirm MW & Fragmentation) product->ms ir IR Spectroscopy (Confirm Functional Groups) product->ir purity Purity Analysis (HPLC, Elemental Analysis) product->purity bio_assay Biological Activity Screening (e.g., Enzyme Inhibition, Cell-based Assays) purity->bio_assay Proceed if pure

Caption: Synthesis and characterization workflow.

References

3-Methyl-5-phenylisoxazole-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, a molecule of interest for researchers, scientists, and professionals in drug development. The information is compiled from established methodologies for the synthesis of structurally related isoxazole derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the construction of the isoxazole ring from acyclic precursors, followed by hydrolysis of an ester to yield the final carboxylic acid. The pathway outlined below is adapted from well-documented procedures for similar 3,5-disubstituted-4-isoxazolecarboxylic acids.

The proposed pathway begins with the formation of an ethyl β-anilinocrotonate intermediate from aniline and ethyl acetoacetate. This intermediate is then reacted with a suitable acetyl derivative in the presence of a cyclizing agent to form the ethyl ester of the target molecule. Finally, saponification of the ester yields this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl β-anilinocrotonate

This initial step involves the formation of an enamine from aniline and ethyl acetoacetate.

Methodology:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of aniline and ethyl acetoacetate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl β-anilinocrotonate can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

This key step involves the cyclization reaction to form the isoxazole ring.

Methodology:

  • Dissolve the crude ethyl β-anilinocrotonate from the previous step in a suitable solvent like chloroform in a three-necked flask fitted with a dropping funnel and a gas inlet.

  • Cool the flask in an ice bath and maintain an inert atmosphere (e.g., nitrogen).

  • While stirring, slowly add a solution of an acetylating agent, such as acetyl chloride or acetic anhydride, and a suitable base (e.g., triethylamine) dissolved in the same solvent from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • The reaction mixture is then washed sequentially with water, dilute hydrochloric acid, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

  • Dissolve the purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by thin-layer chromatography).

  • After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific experimental conditions.

StepReactantsSolventCatalyst/ReagentReaction TimeTemperatureTypical Yield
1Aniline, Ethyl acetoacetateToluenep-Toluenesulfonic acid2-4 hoursReflux>90%
2Ethyl β-anilinocrotonate, Acetyl chloride, TriethylamineChloroform-12-16 hours0°C to Room Temp60-70%
3Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate, Sodium hydroxide (aq)Ethanol-4-6 hoursReflux>85%

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_reagents1 Reagents cluster_step2 Step 2: Isoxazole Ring Formation cluster_reagents2 Reagents cluster_step3 Step 3: Saponification Aniline Aniline Enamine Ethyl β-anilinocrotonate Aniline->Enamine EAA Ethyl Acetoacetate EAA->Enamine Ester Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate Enamine->Ester AcetylChloride Acetyl Chloride AcetylChloride->Ester Triethylamine Triethylamine Triethylamine->Ester FinalProduct This compound Ester->FinalProduct NaOH Sodium Hydroxide NaOH->FinalProduct

Spectroscopic and Synthetic Profile of 3-Methyl-5-phenylisoxazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic methodology for 3-Methyl-5-phenylisoxazole-4-carboxylic acid. This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor, antiviral, and antifungal properties.[1][2] The information herein is structured to serve as a valuable resource for the characterization and synthesis of this and related isoxazole derivatives.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~13.5 (very broad)sCOOH
~7.70 - 7.85mPhenyl-H (ortho)
~7.45 - 7.60mPhenyl-H (meta, para)
~2.75sCH₃

Note: The chemical shifts are estimated based on the analysis of similar structures and general principles of NMR spectroscopy. The acidic proton of the carboxylic acid is expected to be highly deshielded and may be exchangeable with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~171.0C=O (Carboxylic Acid)
~167.5C5-Isoxazole
~161.0C3-Isoxazole
~131.0Phenyl C (para)
~129.5Phenyl C (ortho)
~128.0Phenyl C (meta)
~127.0Phenyl C (ipso)
~110.0C4-Isoxazole
~12.5CH₃

Note: The assignments are based on established chemical shift ranges for isoxazole and phenyl carbons.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound in the solid phase (4000–400 cm⁻¹) reveals characteristic vibrational frequencies that confirm its molecular structure.[1]

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 2500BroadO-H stretching of carboxylic acid dimer
~1700StrongC=O stretching of carboxylic acid
~1610MediumC=N stretching of isoxazole ring
~1580, 1490MediumC=C stretching of phenyl ring
~1440MediumO-H bending of carboxylic acid
~1250StrongC-O stretching of carboxylic acid
~940BroadO-H out-of-plane bending of carboxylic acid dimer

Data is based on the experimental findings reported by Sert et al. (2015).[1]

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

m/zInterpretation
203[M]⁺, Molecular ion
186[M-OH]⁺
158[M-COOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Note: The molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol .

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of the corresponding ethyl ester, which can be synthesized via a [3+2] cycloaddition reaction.

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Synthesis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate:

    • To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (10-20%).

    • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2 with dilute hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

    • The final product can be recrystallized from a suitable solvent like ethanol to obtain a pure crystalline solid.[2]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer with samples prepared as KBr pellets. The scanning range is typically 4000-400 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Ethyl benzoylacetate + Hydroxylamine HCl + Sodium Acetate reflux1 Reflux in Ethanol start->reflux1 workup1 Workup and Purification reflux1->workup1 ester Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate workup1->ester hydrolysis Hydrolysis with NaOH ester->hydrolysis acidification Acidification with HCl hydrolysis->acidification product This compound acidification->product nmr ¹H and ¹³C NMR product->nmr Characterization ir FT-IR product->ir ms Mass Spectrometry product->ms

References

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole-4-carboxylic Acid and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, including its IUPAC name, synonyms, and physicochemical properties. The guide also details the experimental protocols for its synthesis and discusses its biological activities. Furthermore, a comparative analysis with its structural isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is presented.

This compound

IUPAC Name and Synonyms

The standardized IUPAC name for this compound is 3-methyl-5-phenyl-4-isoxazolecarboxylic acid . It is also referred to by its systematic name, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 17153-21-8
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Melting Point 189 °C
Boiling Point 362.1 °C at 760 mmHg
Physical Form Solid
Purity 98%
Experimental Protocol: Synthesis

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, which can be hydrolyzed to the corresponding carboxylic acids, involves the reaction of a primary nitro compound with an enamino ester[2].

Biological Activity

The biological activities of this compound are not extensively detailed in the provided search results. However, isoxazole derivatives, in general, are known to exhibit a wide range of pharmacological activities.

Isomer: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

A well-studied isomer of the primary topic is 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

IUPAC Name and Synonyms

The IUPAC name is 5-methyl-3-phenylisoxazole-4-carboxylic acid [3][4]. This compound is also known by several synonyms, including:

  • 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-[4]

  • 3-Phenyl-5-methylisoxazole-4-carboxylic acid[4]

  • 4-Carboxy-5-methyl-3-phenylisoxazole[4]

Physicochemical Properties

The physicochemical properties of 5-Methyl-3-phenylisoxazole-4-carboxylic acid are summarized below.

PropertyValueReference
CAS Number 1136-45-4[3]
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
Melting Point 192-194 °C[3]
Appearance Solid
Crystal System Monoclinic[5]
Space Group P2₁/n[5]
Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been reported. The synthesis is a multi-step process that can be summarized as follows:

  • Formation of Ethyl 2-cyano-3-ethoxybut-2-enoate: This intermediate is prepared by reacting triethyl orthoacetate with ethyl cyanoacetate in the presence of a catalytic amount of DMAP at 110 °C, with the simultaneous removal of ethanol[6].

  • Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: The intermediate from the previous step is dissolved in ethanol and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. The reaction mixture is stirred for 24 hours at room temperature[6].

  • Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid: The solid ethyl ester is dissolved in a 10% sodium hydroxide solution and heated to 70 °C. After cooling, hydrochloric acid is added to adjust the pH to 4, leading to the precipitation of the final product[6].

Spectral Data

Experimental and theoretical vibrational frequencies of 5-Methyl-3-phenylisoxazole-4-carboxylic acid have been investigated using FT-IR and Laser-Raman spectroscopy. The theoretical vibrational frequencies were calculated using density functional theory (DFT) methods[7]. Mass spectrometry data for this compound is also available[8][9][10]. The characteristic IR absorption bands for carboxylic acids include a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch between 1760 and 1690 cm⁻¹[11][12].

Biological Activity and Signaling Pathways

5-Methyl-3-phenylisoxazole-4-carboxylic acid is reported to have antifungal, plant-growth regulating, and antibacterial activities. Furthermore, isoxazole derivatives have shown a broad range of biological activities including anti-tumor, antiviral, hypoglycemic, and anti-HIV properties[5].

While a specific signaling pathway for 5-Methyl-3-phenylisoxazole-4-carboxylic acid is not detailed in the provided results, a related isoxazole chalcone derivative has been shown to enhance melanogenesis via the Akt/GSK3β/β-catenin signaling pathway [13]. This suggests that isoxazole-containing compounds can modulate cellular signaling cascades. Isoxazole derivatives are also known to act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways[14].

Visualizations

Synthesis Workflow of 5-Amino-3-methyl-4-isoxazolecarboxylic acid

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Hydrolysis A Triethyl orthoacetate C Ethyl 2-cyano-3-ethoxybut-2-enoate A->C DMAP, 110°C B Ethyl cyanoacetate B->C E Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate C->E D NH2OH·HCl + EtONa D->E Ethanol, RT G 5-amino-3-methyl-4-isoxazolecarboxylic acid E->G F 10% NaOH, then HCl F->G

Caption: Synthesis workflow for 5-amino-3-methyl-4-isoxazolecarboxylic acid.

General Synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride

Acyl_Chloride_Synthesis cluster_0 Starting Material cluster_1 Reagents cluster_2 Product A 3-phenyl-5-methyl-4-isoxazolecarboxylic acid D 3-phenyl-5-methylisoxazole-4-formyl chloride A->D B Bis(trichloromethyl) carbonate B->D Chlorobenzene, 130°C C N,N-dimethylformamide C->D

Caption: Synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride.

Generalized Akt/GSK3β/β-catenin Signaling Pathway

Signaling_Pathway cluster_pathway Akt/GSK3β/β-catenin Pathway cluster_nucleus Akt Akt GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Isoxazole Isoxazole Derivative (hypothetical activation) Isoxazole->Akt activates

Caption: Generalized Akt/GSK3β/β-catenin signaling pathway potentially modulated by isoxazole derivatives.

References

The Isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, detailing the evolution of their synthesis from classical methods to modern catalytic strategies. Key experimental protocols are provided, and quantitative data on synthetic yields and biological activities are summarized for comparative analysis. Through logical diagrams and structured data, this document serves as a comprehensive resource for researchers engaged in the design and development of novel isoxazole-based therapeutics.

The Genesis of a Privileged Scaffold: Discovery and Early History

The journey of isoxazole chemistry began in the early 20th century with the pioneering work of German chemist Ludwig Claisen. In 1903, he reported the first synthesis of the parent isoxazole ring.[1] This seminal discovery was achieved through the oximation of propargylaldehyde acetal, laying the fundamental groundwork for the entire field of isoxazole chemistry.[1] While the original publication in "Berichte der deutschen chemischen Gesellschaft" is in German, the reaction involves the treatment of propargylaldehyde diethyl acetal with hydroxylamine, leading to the formation of the isoxazole ring.

Following Claisen's initial breakthrough, the exploration of isoxazole derivatives and their properties gradually expanded. Early research focused on understanding the fundamental reactivity of the isoxazole ring and the synthesis of simple substituted analogs. However, the true potential of isoxazoles in drug discovery and materials science would not be fully realized until the development of more sophisticated and versatile synthetic methodologies in the mid-20th century and beyond.

Evolution of Synthetic Methodologies

The synthesis of the isoxazole core has evolved significantly since Claisen's initial report. Modern methods offer greater control over substitution patterns, regioselectivity, and yield, enabling the creation of complex molecular architectures for drug discovery.

The Classical Approach: Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

One of the most fundamental and widely used methods for synthesizing isoxazoles involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine. This versatile reaction allows for the formation of a wide range of substituted isoxazoles. The regioselectivity of the reaction, determining which carbonyl group of the diketone reacts with the nitrogen of hydroxylamine, can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from 1,3-Diketones

  • Materials: 1,3-diketone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), base (e.g., sodium acetate, pyridine, or sodium hydroxide), solvent (e.g., ethanol, acetic acid).

  • Procedure:

    • Dissolve the 1,3-diketone in the chosen solvent.

    • Add the base, followed by the hydroxylamine hydrochloride.

    • The reaction mixture is typically heated under reflux for several hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.

    • Purification is achieved by recrystallization or column chromatography.

The Advent of Cycloaddition: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

A paradigm shift in isoxazole synthesis came with the application of 1,3-dipolar cycloaddition reactions. This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring in a single step. This [3+2] cycloaddition is highly efficient and offers excellent control over the substitution pattern of the resulting isoxazole. Nitrile oxides are typically generated in situ from aldoximes or nitroalkanes to avoid their dimerization.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • Materials: Aldoxime (1.0 eq), chlorinating agent (e.g., N-chlorosuccinimide), base (e.g., triethylamine), alkyne (1.0-1.2 eq), solvent (e.g., chloroform, dichloromethane).

  • Procedure:

    • Dissolve the aldoxime in the solvent.

    • Add the chlorinating agent to form the corresponding hydroximoyl chloride.

    • Add the base in a dropwise manner to generate the nitrile oxide in situ.

    • To this solution, add the alkyne.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures.

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction is worked up by washing with water and brine, followed by drying and evaporation of the solvent.

    • The crude product is purified by column chromatography.

Modern Innovations: Catalytic and Greener Approaches

Recent advancements in isoxazole synthesis have focused on the development of catalytic and more environmentally friendly methods. Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes have become a popular and highly regioselective method for preparing 3,5-disubstituted isoxazoles.[1] Furthermore, the use of ultrasound irradiation and greener solvents like water has been explored to improve reaction efficiency and reduce the environmental impact of isoxazole synthesis.

Quantitative Data Summary

The following tables summarize quantitative data on the synthesis and biological activity of isoxazole compounds, providing a basis for comparison across different methodologies and derivatives.

Table 1: Comparison of Synthetic Yields for Isoxazole Synthesis

Synthetic MethodStarting MaterialsProductYield (%)Reference
Claisen Synthesis (1903)Propargylaldehyde acetal, HydroxylamineIsoxazoleN/AClaisen, 1903
1,3-Diketone CondensationAcetylacetone, Hydroxylamine HCl3,5-Dimethylisoxazole~85%Varies
1,3-Dipolar Cycloaddition (in situ Nitrile Oxide)Benzaldehyde oxime, Phenylacetylene3,5-Diphenylisoxazole70-90%Varies
Copper(I)-Catalyzed CycloadditionPhenylacetylene, in situ generated benzonitrile oxide3,5-Diphenylisoxazole>90%Hansen et al., 2005[1]
Ultrasound-Assisted SynthesisAldehydes, Hydroxylamine HCl, β-ketoesters3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones64-96%Ren et al., 2021

Table 2: Biological Activity of Selected Isoxazole Derivatives

Compound ClassBiological ActivityTarget/AssayIC50 / MIC ValueReference
Phenyl-isoxazole-carboxamidesAnticancerHeLa, MCF-7, Hep3B cell lines0.91 - 8.02 µMHawash et al., 2025[2]
Isoxazole-sulfonamidesAnti-inflammatoryCOX-2 Inhibition0.95 µMPerrone et al., 2016[1]
Isoxazole DerivativesAntimicrobialC. albicans, B. subtilis, E. coli6 - 80 µg/mL (MIC)(ResearchGate)[3]
Isoxazole-based compoundsAntiviral (Zika Virus)ZIKV MR766 strain1.35 µM (EC50)(NIH)[4]
Chalcone-derived isoxazolesAntibacterialS. aureus, E. coli1 µg/mL (MIC)(NIH)[5]
Dihydropyrazole-isoxazolesAntifungalC. albicans2 µg/mL (MIC)(NIH)[5]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in isoxazole synthesis and their logical relationships.

Discovery_Timeline Claisen 1903: Claisen's First Synthesis (Propargylaldehyde Acetal + Hydroxylamine) Diketone Mid-20th Century: 1,3-Diketone Condensation Claisen->Diketone Broadened Scope Cycloaddition Mid-20th Century: 1,3-Dipolar Cycloaddition Claisen->Cycloaddition Increased Efficiency Catalysis Late 20th/Early 21st Century: Catalytic & Green Methods Diketone->Catalysis Improved Selectivity Cycloaddition->Catalysis Greener Approaches

Caption: A timeline illustrating the major milestones in the development of isoxazole synthesis.

Synthesis_Workflow cluster_diketone 1,3-Diketone Pathway cluster_cycloaddition 1,3-Dipolar Cycloaddition Pathway Diketone 1,3-Diketone Condensation Condensation (Heat, Base) Diketone->Condensation Hydroxylamine1 Hydroxylamine Hydroxylamine1->Condensation Isoxazole1 Substituted Isoxazole Condensation->Isoxazole1 Aldoxime Aldoxime NCS NCS/Base Aldoxime->NCS NitrileOxide Nitrile Oxide (in situ) NCS->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Isoxazole2 Substituted Isoxazole Cycloaddition->Isoxazole2

Caption: A comparative workflow of the two primary classical methods for isoxazole synthesis.

Conclusion and Future Outlook

From its humble beginnings in Ludwig Claisen's laboratory, the isoxazole scaffold has risen to prominence as a privileged structure in medicinal chemistry. The continuous evolution of synthetic methodologies has provided chemists with a powerful toolkit to design and create novel isoxazole-containing molecules with diverse biological activities. The transition from classical condensation reactions to highly efficient and selective catalytic cycloadditions has been instrumental in this progress.

The quantitative data clearly demonstrates the broad therapeutic potential of isoxazole derivatives, with compounds exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities. As our understanding of disease biology deepens, the isoxazole core will undoubtedly continue to serve as a valuable template for the development of next-generation therapeutics. Future research will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of novel biological targets for isoxazole-based drugs. The rich history and ongoing innovation in isoxazole chemistry ensure its continued relevance and impact in the fields of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS No: 17153-21-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data on its fundamental physical constants, spectral characteristics, and predicted acidity. Detailed experimental protocols for the determination of key physical properties are also provided to aid in further research and characterization of this and similar molecules. Furthermore, a generalized signaling pathway illustrating the potential anticancer mechanism of action for isoxazole derivatives is presented to contextualize the compound's relevance in drug development.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a member of this class, possesses a unique structural motif that makes it a valuable scaffold for the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its synthesis, formulation, and evaluation in biological systems. This guide aims to consolidate the available data and provide standardized methodologies for its characterization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data for the specific compound is available, certain properties like solubility and pKa have been inferred from its isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol
Melting Point 189 °C[3]
Boiling Point 362.1 °C at 760 mmHg[3]
Appearance White to off-white solid[4]
Predicted pKa ~2.11 ± 0.32 (for isomer)[4]
Solubility (for isomer) Slightly soluble in DMSO, Very slightly soluble in Methanol[4]

Spectral Data and Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a comprehensive experimental dataset for the title compound is not fully available in the public domain, data from its isomer and general knowledge of the functional groups present allow for a predictive analysis. A study dedicated to the FT-IR and Laser-Raman spectra of this compound has been published, indicating that detailed vibrational analysis is available in the scientific literature.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H Stretch (Carboxylic Acid): A broad band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[7]

  • C=N Stretch (Isoxazole Ring): A medium to strong band is likely to appear in the 1650-1550 cm⁻¹ region.

  • C=C Stretch (Aromatic Ring): Several bands of varying intensity are expected in the 1600-1450 cm⁻¹ range.

  • C-O Stretch (Carboxylic Acid and Isoxazole Ring): These stretches will likely appear in the fingerprint region, between 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, phenyl, and carboxylic acid protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons would be a singlet in the upfield region (δ 2.0-3.0 ppm), and the carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. For the closely related isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a ¹H NMR spectrum is available.[8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include the carbonyl carbon of the carboxylic acid (δ > 170 ppm), the carbons of the isoxazole ring, and the carbons of the phenyl group. The methyl carbon would appear at a high field (δ ~10-20 ppm). A ¹³C NMR spectrum for the isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is also available for comparison.[9]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 203. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments from the isoxazole and phenyl rings.[10][11] A mass spectrum for the isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is available and can provide insights into the expected fragmentation.[12]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded as the melting point.

Determination of Solubility

The solubility in various organic solvents can be determined by the equilibrium saturation method. A known excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.

Potential Biological Activity and Signaling Pathway

While specific biological targets for this compound have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore in drug discovery, particularly in oncology. Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, and inhibition of key enzymes like aromatase and topoisomerase.[1][13]

Below is a generalized diagram illustrating a potential signaling pathway for the anticancer activity of isoxazole derivatives, focusing on the induction of apoptosis.

anticancer_pathway isoxazole Isoxazole Derivative (e.g., this compound) cell_membrane Cell Membrane receptor Cellular Target (e.g., Kinase, Receptor) isoxazole->receptor Binds to signal_cascade Signal Transduction Cascade receptor->signal_cascade Initiates bax Bax Activation signal_cascade->bax bcl2 Bcl-2 Inhibition signal_cascade->bcl2 mitochondria Mitochondria bax->mitochondria Promotes Mitochondrial Permeabilization bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis Executes

Caption: Generalized apoptotic pathway induced by isoxazole derivatives.

Conclusion

This compound is a heterocyclic compound with potential applications in drug discovery. This guide has summarized its known physical properties and provided standardized protocols for their experimental determination. While some data, particularly regarding solubility, pKa, and detailed spectral analysis, require further experimental verification, the information presented serves as a valuable resource for researchers. The exploration of its biological activities, potentially through pathways common to other isoxazole derivatives, warrants further investigation to unlock its therapeutic potential.

References

Solubility of 3-Methyl-5-phenylisoxazole-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound with potential applications in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for process development, formulation, and purification. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed experimental protocols for its quantitative determination, and a framework for data presentation. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide equips researchers with the necessary theoretical background and practical methodologies to generate this crucial information.

Introduction to this compound

This compound is an organic compound characterized by a central isoxazole ring substituted with methyl, phenyl, and carboxylic acid functional groups.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 17153-21-8[1]

  • Molecular Formula: C₁₁H₉NO₃[1]

  • Molecular Weight: 203.19 g/mol

  • Physical Form: Solid[1]

  • Melting Point: 189°C[1]

  • Boiling Point: 362.1°C at 760 mmHg[1]

The presence of both a polar carboxylic acid group and non-polar phenyl and methyl groups suggests a nuanced solubility profile that will be highly dependent on the choice of solvent.

Theoretical Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like". The molecule's distinct functional groups will dictate its interaction with different solvents.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and other solvents capable of hydrogen bonding.

  • Phenyl Group (-C₆H₅): This large, non-polar aromatic ring contributes to the molecule's hydrophobicity. It will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.

  • Isoxazole Ring: The isoxazole ring itself is a polar heterocyclic system due to the presence of nitrogen and oxygen atoms.[2] This polarity contributes to its solubility in polar solvents.[2]

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like short-chain alcohols (methanol, ethanol), where a balance of polar and non-polar interactions can be accommodated.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as dichloromethane.

  • Low Solubility: Expected in highly non-polar solvents like hexane and toluene, where the polar carboxylic acid and isoxazole moieties would be poorly solvated.

The diagram below illustrates the key molecular features of the solute and solvent properties that influence the dissolution process.

G Logical Relationship of Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_props 3-Methyl-5-phenylisoxazole- 4-carboxylic acid func_groups Functional Groups (-COOH, Phenyl, Isoxazole) solute_props->func_groups crystal Crystal Lattice Energy solute_props->crystal solubility Resulting Solubility func_groups->solubility Intermolecular Forces crystal->solubility Energy Barrier solvent_props Organic Solvent polarity Polarity (Polar/Non-polar) solvent_props->polarity h_bond Hydrogen Bonding Capacity (Donor/Acceptor) solvent_props->h_bond polarity->solubility 'Like Dissolves Like' h_bond->solubility Specific Interactions temp Temperature temp->solubility Thermodynamic Effect pressure Pressure (for gases) G Experimental Workflow for Solubility Determination start Start step1 1. Prepare Supersaturated Slurry (Add excess solid to solvent) start->step1 step2 2. Equilibrate (Agitate at constant temperature, e.g., 24-72h) step1->step2 step3 3. Phase Separation (Centrifuge or allow to settle) step2->step3 step4 4. Sample Collection (Withdraw clear supernatant using a pre-heated/pre-cooled syringe) step3->step4 step5 5. Filtration (Filter through a suitable membrane, e.g., 0.45 µm PTFE) step4->step5 step6 6. Sample Analysis (Determine concentration via Gravimetry, HPLC, or UV-Vis) step5->step6 step7 7. Calculate Solubility (e.g., in g/100mL or mol/L) step6->step7 end End step7->end

References

Potential Biological Activities of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique chemical properties, including an electron-rich aromatic system and a susceptible N-O bond for potential ring-cleavage, make it a versatile building block for designing novel therapeutic agents.[3][4][5] Derivatives of isoxazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6][7] This technical guide provides an in-depth overview of these activities, focusing on mechanisms of action, structure-activity relationships (SAR), quantitative data from key studies, and detailed experimental protocols for their evaluation. The guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to the Isoxazole Scaffold

Isoxazole is an azole heterocycle with an oxygen atom adjacent to the nitrogen.[2] This arrangement confers distinct physicochemical properties that are advantageous for drug design, including the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[8] The isoxazole nucleus is found in several FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and various antibiotics like Sulfamethoxazole and Cloxacillin, highlighting its therapeutic relevance.[2][6][9] The synthetic accessibility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and reduce toxicity.[1][6]

Anticancer Activities

Isoxazole derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against various cancer types through diverse mechanisms of action.[10][11][12]

Mechanisms of Action

The anticancer effects of isoxazole derivatives are multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and migration.[13]

  • Kinase Inhibition: Many isoxazole compounds act as small molecule inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] Targets include Epidermal Growth Factor Receptor (EGFR-TK), c-Jun N-terminal kinase (JNK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[14][15] Inhibition of these kinases can block downstream signaling, leading to cell cycle arrest and apoptosis.[15][16]

  • HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for stabilizing numerous oncoproteins. Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent tumor growth inhibition.[12][17]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids.[12][13] This interference with the cytoskeleton induces G2/M phase cell cycle arrest and apoptosis.[15]

  • Induction of Apoptosis: A common endpoint for many isoxazole-based anticancer agents is the induction of programmed cell death, or apoptosis.[10][17] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[11][15]

  • Other Mechanisms: Additional anticancer mechanisms include the inhibition of enzymes like topoisomerase, aromatase, and secretory phospholipase A2 (sPLA2), as well as the induction of cellular differentiation.[10][13][17]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Binds PI3K PI3K EGFR->PI3K Isoxazole Isoxazole Derivative Isoxazole->EGFR Inhibits (ATP competitive) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Anti_Inflammatory_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid via PLA2 PLA2 Prostaglandins Prostaglandins (PGH2) ArachidonicAcid->Prostaglandins via COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 Inhibits MTT_Assay_Workflow node_start Start node_seed 1. Seed Cells in 96-well plate node_start->node_seed node_incubate1 2. Incubate 24h node_seed->node_incubate1 node_treat 3. Add Isoxazole Derivatives (Serial Dilutions) node_incubate1->node_treat node_incubate2 4. Incubate 48-72h node_treat->node_incubate2 node_add_mtt 5. Add MTT Reagent node_incubate2->node_add_mtt node_incubate3 6. Incubate 4h node_add_mtt->node_incubate3 node_solubilize 7. Solubilize Formazan (Add DMSO) node_incubate3->node_solubilize node_read 8. Read Absorbance (570 nm) node_solubilize->node_read node_analyze 9. Calculate % Viability & Determine IC50 node_read->node_analyze node_end End node_analyze->node_end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development, starting from the readily available reagent, ethyl acetoacetate. The synthesis involves a two-step process: the formation of the ethyl ester intermediate followed by its hydrolysis.

Overall Reaction Scheme

The synthesis proceeds through the formation of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate, which is subsequently hydrolyzed to yield the final carboxylic acid product.

Step 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

This step can be achieved via the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of a suitable chlorinating agent like chloramine-T.[1][2]

Step 2: Hydrolysis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as aqueous sulfuric acid.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

This protocol is adapted from a similar synthesis of a substituted isoxazole.[1][2]

Materials:

  • Benzaldehyde oxime

  • Chloramine-T

  • Ethyl acetoacetate (freshly distilled)

  • Ethyl alcohol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzaldehyde oxime (1.0 g, 8.25 mmol) and freshly distilled ethyl acetoacetate (2.15 g, 16.5 mmol) in 20 mL of ethyl alcohol.

  • Cool the mixture to 10°C using an ice bath and begin stirring.

  • Slowly add chloramine-T (2.3 g, 8.25 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at 10°C for approximately 6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

  • Recrystallize the crude product from hot ethanol to obtain purified crystals of the title compound.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.[3][4]

Materials:

  • Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

  • 60% aqueous Sulfuric Acid (H₂SO₄)

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice

  • Buchner funnel and filter paper

Procedure:

  • Place the crude or purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate from the previous step into a round-bottom flask.

  • Add a sufficient volume of 60% aqueous sulfuric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for approximately 3.5 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture over crushed ice in a beaker to precipitate the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining acid.

  • Dry the solid product to obtain this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
Ethyl 3-methyl-5-phenylisoxazole-4-carboxylateC₁₃H₁₃NO₃231.25[5]Solid~75-85Not reported
This compoundC₁₁H₉NO₃203.19[6]SolidHighNot reported

Visualizations

Experimental Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis start Benzaldehyde Oxime + Ethyl Acetoacetate + Chloramine-T in Ethanol reaction1 Stir at 10°C for 6h start->reaction1 workup1 Solvent Evaporation reaction1->workup1 product1 Crude Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate workup1->product1 purification1 Recrystallization from Ethanol product1->purification1 final_product1 Purified Ester purification1->final_product1 start2 Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate + 60% aq. H₂SO₄ final_product1->start2 Proceed to Hydrolysis reaction2 Reflux for 3.5h start2->reaction2 workup2 Precipitation on Ice reaction2->workup2 product2 Crude this compound workup2->product2 purification2 Filtration and Washing product2->purification2 final_product2 Final Product purification2->final_product2

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_step1 Step 1: Isoxazole Formation (Simplified) cluster_step2 Step 2: Ester Hydrolysis Benzaldehyde Oxime Intermediate [Intermediate Nitrile Oxide + Enolate of Ethyl Acetoacetate] Benzaldehyde Oxime->Intermediate + Chloramine-T Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate Ester Intermediate->Ester Cycloaddition & Elimination Ester_hydrolysis Acid Ester_hydrolysis->Acid + H₂SO₄, H₂O, Δ

Caption: Simplified reaction mechanism for the two-step synthesis.

References

Application Notes and Protocols: 3-Methyl-5-phenylisoxazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The isoxazole scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties. The presence of a carboxylic acid group at the 4-position, flanked by a methyl and a phenyl group at the 3- and 5-positions respectively, provides a versatile handle for synthetic modifications. This allows for the construction of diverse molecular architectures, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

The strategic placement of the reactive carboxylic acid moiety allows for a variety of chemical transformations, most notably the formation of amides, esters, and acyl chlorides. These derivatives serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, isoxazole-containing drugs like Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD), highlight the pharmaceutical relevance of this structural motif.

Key Applications

  • Synthesis of Bioactive Amides: The carboxylic acid can be readily converted to amides by coupling with a wide range of primary and secondary amines. This is a common strategy in drug discovery to explore structure-activity relationships (SAR) by introducing diverse substituents.

  • Formation of Ester Derivatives: Esterification of the carboxylic acid provides another avenue for creating derivatives with modified physicochemical properties, such as solubility and bioavailability.

  • Precursor for Acyl Chlorides: Conversion to the highly reactive acyl chloride opens up a plethora of synthetic possibilities, allowing for reactions with weak nucleophiles. This intermediate is pivotal in the synthesis of various compounds where direct condensation with the carboxylic acid is inefficient.

  • Building Block for Heterocyclic Scaffolds: The isoxazole ring itself can participate in or direct further chemical transformations, leading to the synthesis of more complex fused heterocyclic systems.

Quantitative Data Summary

The following table summarizes key quantitative data for reactions involving this compound and related isoxazole derivatives.

ReactionStarting MaterialReagentsSolventTemperatureReaction TimeYieldPurityReference
Acyl Chloride Synthesis 3-Phenyl-5-methyl-4-isoxazolecarboxylic acidBis(trichloromethyl)carbonate, N,N-dimethylformamideChlorobenzene130°C2 - 5 hours93.6% - 95.1%99.5% - 99.8%[1]
Amide Synthesis (Leflunomide) 5-Methylisoxazole-4-carbonyl chloride4-Trifluoromethylaniline, TriethylamineToluene0°C to RTOvernightHigh99.8% - 100%[2][3]
Ester Hydrolysis Methyl 3-methyl-5-isoxazolecarboxylateSodium hydroxide, Hydrochloric acidTHF/Methanol/WaterRoom Temp.18 - 20 hours90%-[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenylisoxazole-4-carbonyl chloride

This protocol is adapted from a patented procedure for a structurally analogous compound and provides a general method for the synthesis of the acyl chloride, a key reactive intermediate.[1]

Materials:

  • This compound

  • Bis(trichloromethyl)carbonate (Triphosgene)

  • N,N-Dimethylformamide (DMF)

  • Chlorobenzene

  • Four-necked round-bottom flask

  • Thermometer

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, a reflux condenser, and a mechanical stirrer, add 100 mL of chlorobenzene and 22 g of this compound.

  • Initiation: Begin stirring the mixture. Add a catalytic amount of N,N-dimethylformamide.

  • Addition of Reagent: In a separate flask, dissolve bis(trichloromethyl)carbonate in chlorobenzene. Add this solution dropwise to the reaction mixture at room temperature over a period of 30 minutes. The molar ratio of this compound to bis(trichloromethyl)carbonate should be approximately 1:0.34.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130°C and maintain a steady reflux for 5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Recover the chlorobenzene by distillation under reduced pressure. The product, 3-methyl-5-phenylisoxazole-4-carbonyl chloride, can be further purified by vacuum distillation.

Expected Outcome:

The procedure is expected to yield the desired acyl chloride with high purity and in excellent yield (typically >90%). The product is a reactive intermediate and should be used immediately in subsequent reactions or stored under anhydrous conditions.

Visualizations

experimental_workflow start 3-Methyl-5-phenylisoxazole- 4-carboxylic acid acyl_chloride 3-Methyl-5-phenylisoxazole- 4-carbonyl chloride start->acyl_chloride SOCl2 or (COCl)2 amide Amide Derivatives start->amide Amine, Coupling Agent ester Ester Derivatives start->ester Alcohol, Acid Catalyst acyl_chloride->amide R1R2NH acyl_chloride->ester Alcohol other Other Derivatives acyl_chloride->other Various Nucleophiles

References

Applications of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid isoxazole scaffold serves as a valuable pharmacophore for the design and synthesis of novel therapeutic agents. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various areas of medicinal chemistry, including their synthesis, and their evaluation as enzyme inhibitors and as building blocks in peptide synthesis.

I. Synthesis of this compound

The synthesis of the title compound is a critical first step for its application in medicinal chemistry. A common and effective method involves a multi-step reaction sequence starting from readily available materials.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, which may be adapted from various literature procedures.

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate:

    • In a round-bottom flask, dissolve ethyl acetoacetate and benzaldehyde in ethanol.

    • Add a solution of hydroxylamine hydrochloride in water to the flask.

    • Slowly add a solution of sodium hydroxide while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl ester.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

cluster_synthesis Synthesis Workflow Reactants Ethyl Acetoacetate + Benzaldehyde + Hydroxylamine HCl Esterification Ester Formation (Base Catalyzed) Reactants->Esterification Ester Ethyl 3-methyl-5-phenyl- isoxazole-4-carboxylate Esterification->Ester Hydrolysis Saponification (NaOH, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product 3-Methyl-5-phenyl- isoxazole-4-carboxylic acid Acidification->Product

Fig. 1: Synthetic workflow for this compound.

II. Applications in Enzyme Inhibition

The this compound scaffold has been successfully employed in the development of inhibitors for various enzymes implicated in disease, including xanthine oxidase and histone deacetylases (HDACs).

A. Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. Derivatives of this compound have shown potential as xanthine oxidase inhibitors.

This protocol describes a spectrophotometric method to determine the inhibitory activity of test compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare stock solutions of test compounds and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in potassium phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add potassium phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution.

    • Incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to each well.

    • Immediately measure the increase in absorbance at 295 nm (due to the formation of uric acid) every minute for 10-15 minutes using a microplate reader.

    • Include control wells with DMSO (no inhibitor) and wells with allopurinol.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Compound IDModification on Isoxazole ScaffoldXanthine Oxidase IC50 (µM)
1 3-cyano-phenyl at C51.25
2 4-cyano-phenyl at C50.89
3 3-nitro-phenyl at C55.67
4 4-nitro-phenyl at C53.42
Allopurinol Positive Control2.31

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental results.

cluster_xo_assay Xanthine Oxidase Inhibition Assay Workflow PrepareReagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Incubation Incubate (Enzyme + Inhibitor) PrepareReagents->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Measure Absorbance at 295 nm (Uric Acid Formation) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Fig. 2: Workflow for the xanthine oxidase inhibition assay.
B. Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being investigated as anti-cancer agents. The isoxazole scaffold can be incorporated into molecules designed to inhibit HDACs.

This protocol outlines a common method for assessing the HDAC inhibitory activity of compounds.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) or SAHA (positive control)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Developer solution (containing trypsin and TSA)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer, HeLa nuclear extract, and the test compound at various concentrations.

    • Add the HDAC fluorogenic substrate to initiate the reaction.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate to release the fluorophore (AMC), and TSA to inhibit any further HDAC activity.

    • Incubate for an additional 15 minutes at 37°C.

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Compound IDLinker and Zinc Binding Group (ZBG)HDAC1 IC50 (µM)HDAC6 IC50 (µM)
Isox-1 Phenyl-linker, Hydroxamic acid ZBG0.520.08
Isox-2 Alkyl-linker, Hydroxamic acid ZBG1.150.23
Isox-3 Phenyl-linker, Benzamide ZBG8.72.5
SAHA Positive Control0.030.01

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental results.

III. Application as an Unnatural Amino Acid in Peptide Synthesis

The bifunctional nature of 5-amino-3-methylisoxazole-4-carboxylic acid allows it to be used as an unnatural β-amino acid in solid-phase peptide synthesis (SPPS), enabling the creation of novel peptidomimetics with potentially enhanced stability and biological activity.[1]

Experimental Protocol: Incorporation of 5-Amino-3-methylisoxazole-4-carboxylic Acid into a Peptide Sequence

This protocol describes the manual solid-phase synthesis of a peptide incorporating the isoxazole-based amino acid using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected proteinogenic amino acids

  • 5-Amino-3-methylisoxazole-4-carboxylic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the resin in DMF for 30 minutes.

    • Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures (e.g., HBTU/DIPEA in DMF).

  • Peptide Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.

    • Washing: Thoroughly wash the resin with DMF and DCM.

    • Coupling: Couple the next Fmoc-protected amino acid (or the unprotected 5-amino-3-methylisoxazole-4-carboxylic acid) using a coupling reagent and base. Allow the reaction to proceed for 1-2 hours.

    • Washing: Wash the resin to remove excess reagents.

    • Repeat these steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the cleavage solution.

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_spps Solid-Phase Peptide Synthesis Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF/DCM) Deprotection->Washing1 Coupling Couple Next Amino Acid (Isoxazole or Standard AA) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Elongation Repeat for Sequence Washing2->Elongation Elongation->Deprotection Continue Cleavage Cleave from Resin (TFA Cocktail) Elongation->Cleavage End

Fig. 3: Iterative cycle for solid-phase peptide synthesis incorporating the isoxazole amino acid.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a foundation for the development of a diverse range of biologically active molecules. Its utility as a precursor for enzyme inhibitors and as a novel building block for peptidomimetics highlights its importance in modern drug discovery. The protocols and data presented herein provide a comprehensive resource for researchers looking to explore the potential of this versatile chemical entity in their own research endeavors.

References

Application Note: Comprehensive Characterization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical techniques for the characterization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS No: 17153-21-8), a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined herein cover spectroscopic and chromatographic methods to confirm the identity, purity, and structural features of this molecule.

Introduction

This compound is a member of the isoxazole class of heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antiviral, antifungal, and anti-HIV properties.[1] Accurate and comprehensive characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and reliability of research and development outcomes. This application note details the experimental protocols for the characterization of this compound using a suite of analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number17153-21-8[2]
Molecular FormulaC₁₁H₉NO₃[2]
Molecular Weight203.19 g/mol [1]
Melting Point189 °C[2]
Boiling Point362.1 °C at 760 mmHg[2]
Physical FormSolid[2]

Analytical Techniques and Protocols

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections provide detailed protocols for the recommended analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. Both ¹H and ¹³C NMR are critical for confirming the arrangement of protons and carbon atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • The chemical shift of the acidic proton of the carboxylic acid is concentration and solvent-dependent and typically appears as a broad singlet downfield.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Carboxyl carbons typically resonate in the range of 165-185 ppm.

Data Presentation:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
-CH₃~2.5~12
Aromatic-H7.4 - 7.8128 - 132
-COOH>10 (broad)~165
Isoxazole-C3-~160
Isoxazole-C4-~110
Isoxazole-C5-~170

Note: The predicted values are based on typical chemical shifts for similar isoxazole structures and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Presentation:

Table 3: Predicted m/z Values for this compound in Mass Spectrometry

AdductPredicted m/z
[M+H]⁺204.06552
[M+Na]⁺226.04746
[M-H]⁻202.05096

Source: Predicted values from PubChemLite.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reverse-phase method is generally suitable for this type of molecule.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[4] The exact ratio should be optimized to achieve good separation and a reasonable retention time.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation:

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad
C-H (Aromatic)3100-3000Sharp
C=O (Carboxylic Acid)1760-1690Strong, sharp
C=N (Isoxazole)~1600Medium
C=C (Aromatic)1600-1450Medium
C-O (Carboxylic Acid)1320-1210Medium

Source: General ranges for functional groups.[5][6]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Experimental Protocol:

  • Instrumentation: Use a CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, pure sample are accurately weighed.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Presentation:

Table 5: Elemental Composition of this compound (C₁₁H₉NO₃)

ElementTheoretical Percentage (%)
Carbon (C)65.02
Hydrogen (H)4.46
Nitrogen (N)6.89
X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent like ethanol.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1]

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Data Presentation:

For the isomeric compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the crystal system is monoclinic with the space group P2₁/n.[1] Similar detailed structural information can be obtained for the title compound.

Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA HPLC HPLC Purification->HPLC Xray X-ray Crystallography NMR->Xray Structure Confirmation MS->EA Composition Confirmation HPLC->NMR Purity Check

Caption: Overall workflow for the synthesis, purification, and characterization.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Sample Pure Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution Sample->Prep_MS Prep_IR Prepare Sample (ATR or KBr) Sample->Prep_IR Run_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Run_NMR Process_NMR Data Processing & Structure Elucidation Run_NMR->Process_NMR Run_MS Acquire Mass Spectrum Prep_MS->Run_MS Process_MS Determine Molecular Weight & Formula Run_MS->Process_MS Run_IR Acquire IR Spectrum Prep_IR->Run_IR Process_IR Identify Functional Groups Run_IR->Process_IR

Caption: Detailed workflow for spectroscopic analysis techniques.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of the molecule, which are critical for its application in research and drug development.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid. The developed method is suitable for routine quality control and stability testing of this active pharmaceutical ingredient (API). The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a flow rate of 1.0 mL/min, with UV detection. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, precision, and accuracy. Forced degradation studies were conducted to ensure the method's ability to separate the main peak from potential degradation products.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any API, a reliable and validated analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development process. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and accuracy. This application note provides a detailed protocol for a stability-indicating HPLC method for the analysis of this compound. The method is designed to be specific for the analyte and to separate it from any potential degradation products that may form under various stress conditions.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was employed for the separation.

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-27 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (based on the UV absorbance of the phenylisoxazole chromophore)
Injection Volume 10 µL
Run Time 27 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution (100 µg/mL): Prepare the sample solution at the same concentration as the standard solution using the same diluent.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug substance was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the degradation products being well-separated from the parent peak, confirming the stability-indicating nature of the method. A summary of hypothetical validation data is presented in Table 2.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) Repeatability: < 1.0%, Intermediate Precision: < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Robustness The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase pH.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC method development process.

HPLC_Method_Development_Workflow start_end start_end process process decision decision data data start Start: Method Development lit_review Literature Review & Physicochemical Properties start->lit_review initial_params Select Initial Parameters (Column, Mobile Phase, Detector) lit_review->initial_params optimization Method Optimization initial_params->optimization is_separation_good Adequate Separation? optimization->is_separation_good is_separation_good->optimization No forced_degradation Forced Degradation Studies is_separation_good->forced_degradation Yes is_stability_indicating Stability Indicating? forced_degradation->is_stability_indicating is_stability_indicating->optimization No, Co-elution validation Method Validation (ICH) is_stability_indicating->validation Yes is_valid Validation Criteria Met? validation->is_valid is_valid->optimization No protocol Finalize Protocol & Application Note is_valid->protocol Yes end End protocol->end Forced_Degradation_Pathway api api stress stress degradant degradant API 3-Methyl-5-phenylisoxazole- 4-carboxylic acid Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (UV Light) API->Photo Deg1 Degradation Product(s) 1 Acid->Deg1 Deg2 Degradation Product(s) 2 Base->Deg2 Deg3 Degradation Product(s) 3 Oxidation->Deg3 Deg4 Degradation Product(s) 4 Thermal->Deg4 Deg5 Degradation Product(s) 5 Photo->Deg5

Application Notes and Protocols for the Analysis of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate structural elucidation and purity assessment, critical for research and development in medicinal chemistry and materials science.

Structural and Molecular Information

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the prevalence of the isoxazole scaffold in various bioactive molecules. Accurate spectral analysis is paramount for confirming its identity and purity.

PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 1136-45-4 (for the isomer 5-Methyl-3-phenylisoxazole-4-carboxylic acid)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound, typically recorded in a deuterated solvent such as DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~7.8 - 7.9Multiplet2HPhenyl H (ortho)
~7.5 - 7.6Multiplet3HPhenyl H (meta, para)
~2.6Singlet3H-CH₃
Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts for this compound are presented below.

Chemical Shift (δ, ppm)Assignment
~165.0-COOH
~170.0C5 (isoxazole)
~160.0C3 (isoxazole)
~130.0Phenyl C (ipso)
~131.0Phenyl C (para)
~129.5Phenyl C (ortho/meta)
~128.0Phenyl C (ortho/meta)
~110.0C4 (isoxazole)
~12.0-CH₃
Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of isoxazole derivatives is as follows.[2]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe proton chemical shifts, coupling constants, and integrations.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine H-C one-bond and multiple-bond correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.[3]

Predicted Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in an electron ionization (EI) mass spectrum are listed below. The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound.[4]

m/zPredicted Fragment
203[M]⁺ (Molecular Ion)
185[M - H₂O]⁺
158[M - COOH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺
Experimental Protocol for Mass Spectrometry Analysis

A general procedure for the mass spectrometric analysis of small organic molecules is as follows.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[2]

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a softer technique often used with liquid chromatography, which typically yields the protonated molecule [M+H]⁺.[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[3]

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, HRMS is recommended. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.[6]

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR LRMS Low-Resolution MS MS->LRMS HRMS High-Resolution MS MS->HRMS Data_Interpretation Spectral Data Interpretation H_NMR->Data_Interpretation C_NMR->Data_Interpretation TwoD_NMR->Data_Interpretation LRMS->Data_Interpretation HRMS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Biological_Investigation_Workflow cluster_screening Biological Screening cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis Compound This compound Bioassay Biological Assays (e.g., Enzyme Inhibition, Cell Viability) Compound->Bioassay Hit_Compound Identification of Biological 'Hit' Bioassay->Hit_Compound Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_Compound->Target_Deconvolution Identified_Target Identified Molecular Target Target_Deconvolution->Identified_Target Pathway_Mapping Signaling Pathway Mapping Identified_Target->Pathway_Mapping Mechanism_of_Action Elucidation of Mechanism of Action Pathway_Mapping->Mechanism_of_Action

References

Application Notes and Protocols for the Derivatization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. The derivatization of the isoxazole core, particularly at the carboxylic acid functional group, allows for the exploration of structure-activity relationships and the potential enhancement of therapeutic efficacy. This document provides detailed protocols for the synthesis of amide and ester derivatives of 3-methyl-5-phenylisoxazole-4-carboxylic acid and subsequent evaluation of their biological activity through common bioassays.

Derivatization of this compound

The carboxylic acid group of this compound is a versatile handle for the synthesis of various derivatives, primarily amides and esters. These derivatives can exhibit altered physicochemical properties, such as solubility and cell permeability, which can significantly impact their biological activity.

Synthesis of Amide Derivatives

A common method for the synthesis of amide derivatives from a carboxylic acid involves the use of a coupling agent to activate the carboxyl group, followed by reaction with a primary or secondary amine.

Protocol 1: General Procedure for the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxamides

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the solution, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Ester Derivatives

Esterification can be achieved through several methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Protocol 2: General Procedure for the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylates (via Acyl Chloride)

  • Acyl Chloride Formation: To a solution of this compound (1 equivalent) in an inert solvent like DCM, add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methyl-5-phenylisoxazole-4-carbonyl chloride.

  • Esterification: Dissolve the crude acyl chloride in a fresh portion of dry DCM and cool to 0 °C. Add the desired alcohol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

Experimental Workflow for Derivatization and Bioassay

G Experimental Workflow for Derivatization and Bioassays cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation cluster_output Output start This compound amide Amide Synthesis start->amide Amine, Coupling Agent ester Ester Synthesis start->ester Alcohol, SOCl₂ purification Purification amide->purification ester->purification anticancer Anticancer Assay (MTT) purification->anticancer antioxidant Antioxidant Assay (DPPH) purification->antioxidant data Data Analysis (IC₅₀) anticancer->data antioxidant->data sar Structure-Activity Relationship data->sar

Caption: Workflow from synthesis to biological evaluation.

Bioassay Protocols

The synthesized derivatives can be screened for various biological activities. Here, we provide protocols for two commonly used assays: the MTT assay for anticancer activity and the DPPH assay for antioxidant activity.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method used to determine the antioxidant capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol 4: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare different concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a freshly prepared DPPH solution in methanol (e.g., 0.1 mM). Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of DPPH radicals) can be determined by plotting a dose-response curve.

Data Presentation

The quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCancer Cell LineIC₅₀ (µM)
1a Amide4-ChlorophenylHeLa15.48[1]
1b Amide4-MethoxyphenylHeLa25.32[1]
1c Amide2,4-DimethoxyphenylHeLa18.91[1]
2a Amide4-ChlorophenylMCF-739.80[1]
2b Amide4-MethoxyphenylMCF-7>100[1]
2c Amide2,4-DimethoxyphenylMCF-755.67[1]
3a Amide4-ChlorophenylHep3B23.11[1]
3b Amide4-MethoxyphenylHep3B23.87[1]
3c Amide2,4-DimethoxyphenylHep3B30.14[1]

Table 2: Antioxidant Activity of this compound Derivatives

Compound IDDerivative TypeR GroupDPPH Scavenging IC₅₀ (µg/mL)
4a Amide4-Fluorophenyl0.45[2]
4b Amide2,4-Difluorophenyl1.23[2]
4c Amide4-Chlorophenyl0.47[2]
4d Amide4-Bromophenyl2.11[2]
Trolox --3.10[2]

Signaling Pathways

The biological activity of isoxazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Potential Anticancer Mechanism of Action

G Potential Anticancer Signaling Pathway isoxazole Isoxazole Derivative hsp90 HSP90 isoxazole->hsp90 Inhibition fak FAK isoxazole->fak Inhibition akt Akt hsp90->akt pi3k PI3K fak->pi3k pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis ↑ akt->apoptosis Inhibits proliferation Cell Proliferation ↓ mtor->proliferation

Caption: Inhibition of HSP90 and FAK signaling pathways.

Some isoxazole derivatives have been shown to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival. By inhibiting HSP90, these derivatives can lead to the degradation of client proteins, resulting in cell cycle arrest and apoptosis. Other derivatives may act as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival. Inhibition of FAK can disrupt these processes and suppress tumor growth and metastasis.

Antioxidant Mechanism of Action

G Antioxidant Mechanism isoxazole Isoxazole Derivative ros Reactive Oxygen Species (ROS) isoxazole->ros Donates electron/H atom stable_ros Stable Molecule ros->stable_ros cellular_damage Cellular Damage ↓ ros->cellular_damage

Caption: Free radical scavenging by isoxazole derivatives.

The antioxidant activity of isoxazole derivatives is often attributed to their ability to act as free radical scavengers. They can donate a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing these harmful molecules and preventing oxidative damage to cellular components such as DNA, proteins, and lipids. The presence of electron-donating groups on the phenyl ring of the isoxazole scaffold can enhance this radical scavenging activity.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Methyl-5-phenylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. Its rigid isoxazole core, substituted with reactive carboxylic acid functionality, provides a valuable scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-b]pyridines and pyrimido[4,5-d]isoxazoles. These fused systems are of significant interest due to their structural similarity to purines and other endogenous biomolecules, suggesting potential for targeted therapeutic interventions.

The following sections detail the necessary synthetic transformations of the starting carboxylic acid to key amine intermediates, followed by protocols for their subsequent cyclization into the target heterocyclic cores.

Part 1: Synthesis of Key Intermediates from this compound

The carboxylic acid group at the 4-position of the isoxazole ring is the primary handle for synthetic elaboration. To construct fused nitrogen-containing heterocycles, it is often necessary to convert this group into an amine. This can be achieved through a multi-step sequence involving the formation of a carboxamide followed by a Hofmann or Curtius rearrangement.

Protocol 1.1: Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxamide

This protocol describes the conversion of the carboxylic acid to the corresponding primary amide, a crucial precursor for rearrangement reactions.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of HCl gas ceases (typically 1-3 hours). The progress of the reaction can be monitored by TLC.

  • Amidation: The reaction mixture containing the acid chloride is cooled to 0 °C. A concentrated aqueous solution of ammonia (excess) is added dropwise with vigorous stirring.

  • Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether. The crude product is dried under vacuum. If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data:

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Acid Chloride FormationThionyl Chloride, cat. DMFTolueneReflux2>95 (crude)
AmidationConc. Aqueous AmmoniaToluene/Water0 to RT185-95
Protocol 1.2: Synthesis of 4-Amino-3-methyl-5-phenylisoxazole via Hofmann Rearrangement

This protocol outlines the synthesis of the key 4-amino-isoxazole intermediate from the corresponding carboxamide.

Experimental Protocol:

  • Preparation of Hypobromite Solution: A solution of sodium hypobromite is prepared by adding bromine (1.0 eq) dropwise to a cold (0 °C) aqueous solution of sodium hydroxide (2.0 eq) with stirring.

  • Hofmann Rearrangement: 3-Methyl-5-phenylisoxazole-4-carboxamide (1.0 eq) is added to the freshly prepared cold sodium hypobromite solution. The mixture is stirred at 0 °C for a short period and then slowly warmed to room temperature and further heated (e.g., to 50-70 °C) until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3-Methyl-5-phenylisoxazole-4-carboxamideBr₂, NaOHWater0 to 702-460-75

Part 2: Synthesis of Novel Fused Heterocycles

With the key amino-isoxazole intermediates in hand, the construction of fused heterocyclic systems can be achieved through various condensation and cyclization strategies.

Application 2.1: Synthesis of Isoxazolo[5,4-b]pyridines

Isoxazolo[5,4-b]pyridines are an important class of compounds with diverse biological activities. The following protocol describes a three-component reaction for their synthesis, which can be adapted using the amino-isoxazole prepared in Part 1.

Reaction Principle:

This synthesis proceeds via an initial Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, followed by a Michael addition of the 5-aminoisoxazole to the resulting α,β-unsaturated system, and subsequent intramolecular cyclization and aromatization. While the literature often uses 5-aminoisoxazoles, this can be conceptually adapted for 4-aminoisoxazoles to form the isomeric isoxazolo[4,5-c]pyridines.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization A Aromatic Aldehyde Intermediate1 α,β-Unsaturated Intermediate A->Intermediate1 B Active Methylene Compound (e.g., Malononitrile) B->Intermediate1 C 4-Amino-3-methyl- 5-phenylisoxazole Product Isoxazolo[4,5-c]pyridine Derivative C->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->A Catalyst->B Intermediate1->Product

Caption: Synthetic pathway for isoxazolo[4,5-c]pyridines.

Experimental Protocol (Adapted for 4-Amino-3-methyl-5-phenylisoxazole):

  • Reaction Setup: A mixture of an aromatic aldehyde (1.0 eq), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), and 4-amino-3-methyl-5-phenylisoxazole (1.0 eq) is prepared in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: A catalytic amount of a base, such as piperidine or triethylamine, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and the progress is monitored by TLC. In some cases, microwave irradiation can significantly reduce the reaction time.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried. The product can be further purified by recrystallization.

Quantitative Data for Representative Isoxazolo[5,4-b]pyridine Synthesis:

AldehydeActive Methylene CompoundAmine ComponentCatalystSolventYield (%)
BenzaldehydeMalononitrile5-Amino-3-methylisoxazolePiperidineEthanol85
4-ChlorobenzaldehydeEthyl Cyanoacetate5-Amino-3-methylisoxazolePiperidineEthanol82
4-MethoxybenzaldehydeMalononitrile5-Amino-3-methylisoxazolePiperidineEthanol90

Note: Yields are based on literature reports for the synthesis of the isoxazolo[5,4-b]pyridine isomers and are provided for illustrative purposes. Actual yields for the isoxazolo[4,5-c]pyridine synthesis may vary.

Application 2.2: Synthesis of Pyrimido[4,5-d]isoxazoles

Pyrimido[4,5-d]isoxazoles represent another class of fused heterocycles with potential biological activity. Their synthesis can be achieved by reacting the 4-amino-isoxazole intermediate with various reagents that provide the remaining atoms for the pyrimidine ring.

Reaction Principle:

A common strategy involves the reaction of an amino-heterocycle with a reagent that can undergo condensation and cyclization to form the fused pyrimidine ring. For example, reaction with formamide can introduce a one-carbon unit, while reaction with β-ketoesters can lead to more substituted pyrimidine rings.

G cluster_0 Condensation & Cyclization A 4-Amino-3-methyl- 5-phenylisoxazole Product Pyrimido[4,5-d]isoxazole Derivative A->Product B Pyrimidine Ring Precursor (e.g., Formamide, β-Ketoester) B->Product

Caption: General synthesis of pyrimido[4,5-d]isoxazoles.

Experimental Protocol (Example with Formamide):

  • Reaction Setup: 4-Amino-3-methyl-5-phenylisoxazole (1.0 eq) is dissolved in an excess of formamide.

  • Reaction Conditions: The mixture is heated to a high temperature (e.g., 150-180 °C) for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like DMF or acetic acid.

Quantitative Data for a Related Pyrimido[4,5-d]pyrimidine Synthesis:

Amine PrecursorCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)
4-Amino-5-cyanopyrimidineFormamideFormamide180670-80

Note: This data is for a related system and serves as a general guideline. Optimization of reaction conditions for the isoxazole substrate is recommended.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of novel fused heterocyclic compounds. The protocols and application notes provided herein offer a strategic pathway for the preparation of key amino-isoxazole intermediates and their subsequent transformation into isoxazolo[5,4-b]pyridines and pyrimido[4,5-d]isoxazoles. These methodologies provide a foundation for the exploration of new chemical space in drug discovery and development, enabling the generation of libraries of novel compounds for biological screening. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Application Note: High-Purity Isolation of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology, synthesized from established chemical literature, employs a combination of extraction and recrystallization techniques to achieve high purity suitable for downstream applications in drug discovery and development. This document offers a step-by-step guide for laboratory personnel, alongside quantitative data and a visual workflow to ensure procedural clarity and reproducibility.

Introduction

This compound is a crucial building block in medicinal chemistry, forming the core scaffold of numerous compounds with therapeutic potential. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The following protocol outlines a robust procedure for the purification of this compound from a crude reaction mixture, typically obtained after the hydrolysis of its corresponding ester.

Experimental Protocol

This protocol details the purification of this compound following its synthesis, commonly achieved through the hydrolysis of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

1. Materials and Reagents:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks, Buchner funnel)

  • Rotary evaporator

  • pH paper or pH meter

  • Filter paper

2. Purification Procedure:

Step 1: Acidification and Extraction

  • Following the hydrolysis of the corresponding ethyl ester, the aqueous reaction mixture is cooled to room temperature.

  • The solution is then acidified to a pH of approximately 2 using 1 M HCl. The acidification step is crucial for the protonation of the carboxylate, rendering the target molecule less soluble in water and more soluble in organic solvents. Progress can be monitored using pH paper or a pH meter.

  • The acidified aqueous solution is transferred to a separatory funnel.

  • An equal volume of ethyl acetate is added to the separatory funnel.

  • The funnel is stoppered and shaken vigorously for 1-2 minutes, with periodic venting to release pressure.

  • The layers are allowed to separate, and the lower aqueous layer is drained and discarded.

  • The organic layer is washed sequentially with deionized water and then with a saturated brine solution to remove any remaining inorganic impurities and water.

Step 2: Drying and Solvent Removal

  • The ethyl acetate layer is transferred to an Erlenmeyer flask and dried over anhydrous sodium sulfate or magnesium sulfate for approximately 15-20 minutes with occasional swirling.

  • The drying agent is removed by gravity or vacuum filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 3: Recrystallization

  • The crude solid is transferred to a clean Erlenmeyer flask.

  • A minimal amount of hot ethanol is added to dissolve the solid completely. The solution should be heated gently to facilitate dissolution.

  • The hot solution is allowed to cool slowly to room temperature.

  • For maximum crystal formation, the flask can be placed in an ice bath for 30-60 minutes.

  • The resulting crystals are collected by vacuum filtration using a Buchner funnel.

  • The crystals are washed with a small amount of cold ethanol to remove any surface impurities.

  • The purified crystals of this compound are then dried under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected quantitative data from the purification process. The values are indicative and may vary based on the scale of the reaction and the purity of the starting materials.

ParameterValueReference
Starting Material Crude this compound-
Purification Method Extraction followed by Recrystallization-
Recrystallization Solvent Ethanol[1]
Expected Yield 85-95%-
Achievable Purity (HPLC) >99%[2]
Appearance White to off-white solid[3]

Workflow and Diagrams

The purification protocol can be visualized as a sequential workflow.

Purification_Workflow cluster_extraction Extraction Phase cluster_isolation Isolation Phase cluster_recrystallization Recrystallization Phase Acidification Acidify Reaction Mixture (pH ~2 with 1M HCl) Extraction Extract with Ethyl Acetate Acidification->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Drying Dry Organic Layer (Anhydrous Na₂SO₄) Wash_Brine->Drying Organic Layer Solvent_Removal Remove Solvent (Rotary Evaporator) Drying->Solvent_Removal Dissolution Dissolve in Hot Ethanol Solvent_Removal->Dissolution Crude Solid Crystallization Cool to Crystallize Dissolution->Crystallization Filtration Filter and Wash Crystals Crystallization->Filtration Final_Drying Dry Under Vacuum Filtration->Final_Drying Purified_Product Purified Product Final_Drying->Purified_Product >99% Purity

Caption: Purification workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. By following these steps, researchers and drug development professionals can obtain a high-purity product essential for the synthesis of novel chemical entities. The combination of liquid-liquid extraction and recrystallization is a classic and robust approach to isolating carboxylic acids from reaction mixtures. The purity of the final compound should be confirmed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproduct is the constitutional isomer, 3-phenyl-5-methylisoxazole-4-carboxylic acid. This impurity arises from the non-regioselective cyclization reaction with hydroxylamine during the formation of the isoxazole ring from a β-ketoester precursor. Other potential byproducts can result from incomplete hydrolysis of the ester intermediate or side reactions under harsh reaction conditions.

Q2: How can I detect the presence of the isomeric byproduct in my sample?

A2: The presence of the 3-phenyl-5-methylisoxazole-4-carboxylic acid isomer can typically be detected using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the isomer may appear as a closely eluting peak to the main product.

Q3: What are the key reaction steps where byproduct formation is most likely to occur?

A3: Byproduct formation is most prevalent during two key stages:

  • Isoxazole ring formation: The reaction of the intermediate, often derived from ethyl acetoacetate and a benzaldehyde derivative, with hydroxylamine can lead to the formation of the undesired regioisomer.

  • Ester hydrolysis: The hydrolysis of the ethyl ester precursor to the final carboxylic acid can generate impurities if the reaction conditions (e.g., temperature, reaction time, acid/base concentration) are not carefully controlled, potentially leading to degradation of the isoxazole ring or other side reactions.[1]

Troubleshooting Guide

Problem 1: My final product shows a significant amount of an isomeric impurity that is difficult to separate.

  • Question: I am observing a persistent impurity in my final product with the same mass as my target molecule. HPLC analysis shows a closely eluting peak. How can I minimize the formation of this impurity?

  • Answer: This impurity is likely the 3-phenyl-5-methylisoxazole-4-carboxylic acid isomer. Its formation is a known issue stemming from the synthesis of the ester intermediate. To minimize its formation, consider the following strategies:

    • Control of Reaction Temperature: During the cyclization step with hydroxylamine, maintaining a low temperature (e.g., -20°C to 10°C) can enhance the regioselectivity of the reaction and reduce the formation of the undesired isomer.[2]

    • Choice of Base: The use of strong bases during cyclization can increase the amount of the isomeric impurity. Employing a milder base, such as sodium acetate, can favor the formation of the desired product.[2]

    • Purification of Intermediate: If possible, purifying the ethyl 3-methyl-5-phenylisoxazole-4-carboxylate intermediate before hydrolysis can remove the isomeric ester and simplify the purification of the final acid.

Problem 2: The yield of my hydrolysis step is low, and I observe multiple spots on my TLC plate.

  • Question: After hydrolyzing my ethyl 3-methyl-5-phenylisoxazole-4-carboxylate, the yield of the carboxylic acid is lower than expected, and the TLC of the crude product shows several spots. What could be the cause?

  • Answer: Low yields and multiple byproducts during hydrolysis often indicate that the reaction conditions are too harsh. Prolonged exposure to strong acidic or basic conditions at elevated temperatures can lead to the degradation of the isoxazole ring. To address this:

    • Milder Hydrolysis Conditions: Instead of harsh acidic conditions like a mixture of glacial acetic acid and concentrated hydrochloric acid, consider using a more controlled method.[1] For instance, using 60% aqueous sulfuric acid and continuously removing the ethanol byproduct by distillation at a controlled temperature (80-88°C) can reduce reaction time and minimize byproduct formation.[1]

    • Reaction Monitoring: Carefully monitor the progress of the hydrolysis using TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to avoid over-exposure to the hydrolytic conditions.

    • Temperature Control: Avoid excessive heating during the hydrolysis. Refluxing for extended periods is often unnecessary and can be detrimental to the product's stability.

Byproduct Formation Data

The following table summarizes data on the formation of the isomeric impurity in the synthesis of a closely related compound, which is illustrative of the challenges in the synthesis of this compound.

Intermediate/ProductSynthetic StepCommon ByproductByproduct Percentage ReportedConditions Leading to High Impurity Levels
Ethyl 5-methylisoxazole-4-carboxylateCyclizationEthyl 3-methylisoxazole-4-carboxylateUp to 10.4%Use of strong alkali; lack of temperature control.[2]
5-methylisoxazole-4-carboxylic acidHydrolysis3-methylisoxazole-4-carboxylic acidCarried over from the esterImpure starting ester.

Experimental Protocols

Synthesis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate

A common route to the ester intermediate involves the reaction of benzaldehyde oxime with ethyl acetoacetate.

  • A mixture of benzaldehyde oxime (1 equivalent), chloramine-T (1 equivalent), and freshly distilled ethyl acetoacetate (2 equivalents) is prepared in ethanol.[3]

  • The reaction mixture is stirred at a controlled temperature, for example, 10°C, for approximately 6 hours.[3]

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from hot ethanol to yield the pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[3]

Hydrolysis to this compound
  • The crude or purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate is treated with a 5% sodium hydroxide solution.[4]

  • The mixture is stirred at room temperature for about 4 hours.[4]

  • Reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is acidified with 2 N HCl.[4]

  • The precipitated solid is collected by filtration.

  • The crude product is recrystallized from hot ethanol to obtain pure this compound.[4]

Visualizations

Reaction Pathway and Byproduct Formation

Caption: Synthetic pathway to this compound and the formation of its constitutional isomer.

Troubleshooting Logic for Impurity Formation

Caption: Troubleshooting flowchart for addressing isomeric impurity in the synthesis.

References

Technical Support Center: Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, a key intermediate in various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the cyclocondensation of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine hydrochloride to form the ethyl ester of the target molecule (ethyl 3-methyl-5-phenylisoxazole-4-carboxylate). The second step is the hydrolysis of this ester to yield the final carboxylic acid. This method is generally favored due to the availability of starting materials and relatively straightforward reaction conditions.[1][2]

Q2: My cyclocondensation reaction to form the isoxazole ring is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in the cyclocondensation step can arise from several factors. Controlling the reaction pH and temperature is crucial, as is the purity of the starting materials.[3] Suboptimal conditions can lead to the formation of side products or incomplete reactions. The choice of solvent also plays a significant role in reactant solubility and reaction rate.[4] For challenging reactions, exploring alternative methods like ultrasound-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[5][6]

Q3: I'm observing the formation of isomeric byproducts. How can I improve the regioselectivity of the reaction?

A3: The formation of isomers is a common challenge in isoxazole synthesis, particularly when using asymmetrical starting materials.[7] Regioselectivity is governed by both electronic and steric factors of the reactants.[8] In the context of cyclocondensation with hydroxylamine, the reaction conditions, especially pH and temperature, are key factors that can be adjusted to favor the desired regioisomer.[3] Careful selection and control of these parameters are essential to minimize the formation of unwanted isomers.

Q4: The final hydrolysis step of the ester to the carboxylic acid is either incomplete or leads to decomposition of the isoxazole ring. What are the recommended conditions?

A4: The isoxazole ring can be sensitive to harsh reaction conditions, particularly strong bases or acids, which can lead to ring-opening or other decomposition pathways.[9] For the hydrolysis of the ethyl ester, using a mild base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system (e.g., THF/water or methanol/water) at room temperature is often effective.[10][11] The reaction should be carefully monitored by TLC, and upon completion, the pH should be adjusted carefully with a weak acid, like a 10% citric acid solution, to protonate the carboxylate without degrading the product.[12]

Q5: Can catalysts or alternative energy sources be used to enhance the synthesis?

A5: Yes, various catalysts can be employed to improve the efficiency of isoxazole synthesis. For instance, in multicomponent reactions for similar structures, catalysts like Sn(II)-Mont K10 and Fe3O4@MAP-SO3H have been used successfully.[5] Furthermore, ultrasound irradiation is an effective non-traditional energy source that can accelerate the reaction, increase yields, and promote greener synthesis by allowing for the use of aqueous media.[6]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of this compound.

Problem 1: Low Yield or Failure in the Cyclocondensation Step
Possible Cause Recommended Action
Suboptimal pH The pH of the reaction mixture is critical. For the reaction with hydroxylamine hydrochloride, a weak base (e.g., sodium acetate) is often added to neutralize the HCl and free the hydroxylamine. The optimal pH should be determined empirically, typically in the range of 4-6.
Incorrect Temperature While heating can increase the reaction rate, excessive temperatures can lead to the formation of side products and decomposition.[4] It is recommended to start the reaction at a lower temperature and gradually increase it while monitoring via TLC. A typical range is between room temperature and reflux, depending on the solvent.
Impure Starting Materials Ensure the purity of the ethyl benzoylacetate and hydroxylamine hydrochloride. Impurities can interfere with the reaction and lead to unwanted byproducts. Purify starting materials if necessary.
Poor Solvent Choice The solvent must be able to dissolve the reactants adequately. Alcohols like ethanol or methanol are commonly used, sometimes in combination with water. The choice of solvent can significantly influence the reaction outcome.[4]
Problem 2: Inefficient or Destructive Hydrolysis of the Ester
Possible Cause Recommended Action
Harsh Basic Conditions The isoxazole ring can be unstable under strongly basic conditions.[9] Use a molar excess (typically 2-4 equivalents) of a milder base like NaOH or LiOH.[10] Avoid strong bases like potassium tert-butoxide unless specifically required and validated.
Incomplete Reaction If the hydrolysis is not going to completion, consider increasing the reaction time at room temperature (e.g., 18-20 hours) or slightly warming the mixture (e.g., to 40-50°C).[11] Monitor the reaction progress closely using TLC to avoid product degradation.
Difficult Work-up/Isolation After hydrolysis, the product is in its salt form. Careful acidification is required to precipitate the carboxylic acid. Add a weak acid (e.g., 10% citric acid or dilute HCl) dropwise while monitoring the pH to avoid an excessively acidic environment that could degrade the product.[11] Ensure thorough extraction with a suitable organic solvent like ethyl acetate.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of isoxazole synthesis, based on general findings in the literature. This data is illustrative and should be optimized for the specific synthesis of this compound.

Parameter Condition Effect on Yield Reference
Energy Source Conventional Heating (100°C, 3h) vs. Ultrasound (50°C, 15 min)Ultrasound assistance increased yield from 90% to 95% and drastically reduced reaction time.[5]
Catalyst No Catalyst vs. Pyruvic Acid (5 mol%)The use of pyruvic acid as a catalyst in a one-pot, three-component reaction improved efficiency.[6]
Solvent Toluene vs. Tetrahydrofuran vs. ChlorobenzeneIn a related acylation reaction, toluene at 110°C for 5 hours gave the highest yield (97.3%).[13]
Base (Hydrolysis) NaOH in THF/Methanol/WaterA solution of NaOH in a mixed solvent system at room temperature for 18-20 hours resulted in a 90% yield of the corresponding carboxylic acid after acidification.[11]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) followed by a solution of sodium acetate (1.5 equivalents) in water.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1 equivalent) from the previous step in a mixture of tetrahydrofuran (THF) and methanol.[11]

  • Addition of Base: Add a solution of sodium hydroxide (2-4 equivalents) in water dropwise to the stirred solution at room temperature.[11]

  • Reaction: Allow the reaction to stir at room temperature for 18-20 hours, or until TLC analysis indicates the complete consumption of the starting ester.[11]

  • Acidification: Cool the reaction mixture in an ice bath and carefully adjust the pH to ~2-3 by the dropwise addition of 1N hydrochloric acid or 10% citric acid solution.[11] A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water.

  • Drying: Dry the collected solid under vacuum to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.

Visualizations

G cluster_start Starting Materials start_material start_material process_step process_step intermediate intermediate final_product final_product A Ethyl Benzoylacetate C Step 1: Cyclocondensation A->C Ethanol, NaOAc Reflux B Hydroxylamine HCl B->C Ethanol, NaOAc Reflux D Ethyl 3-Methyl-5-phenyl- isoxazole-4-carboxylate C->D E Step 2: Hydrolysis D->E 1. NaOH, THF/MeOH/H2O 2. HCl or Citric Acid F 3-Methyl-5-phenylisoxazole- 4-carboxylic acid E->F G problem problem check check solution solution path path start Low Reaction Yield path1 Cyclocondensation Step Issue? start->path1 path2 Hydrolysis Step Issue? start->path2 check_purity Purity of Reagents? path1->check_purity check_pH Reaction pH Optimal? check_purity->check_pH sol_purify Purify Starting Materials check_purity->sol_purify No check_temp Temperature Controlled? check_pH->check_temp sol_adjust_pH Adjust pH to 4-6 (e.g., with NaOAc) check_pH->sol_adjust_pH No sol_optimize_temp Optimize Temperature (Monitor by TLC) check_temp->sol_optimize_temp No check_conditions Conditions Too Harsh? path2->check_conditions check_time Reaction Complete? check_conditions->check_time sol_mild_base Use Milder Base (e.g., LiOH, NaOH) check_conditions->sol_mild_base Yes check_acid Acidification Too Strong? check_time->check_acid sol_increase_time Increase Reaction Time at Room Temperature check_time->sol_increase_time No sol_weak_acid Use Weak Acid for Work-up (e.g., Citric Acid) check_acid->sol_weak_acid Yes

References

Challenges in the scale-up of 3-Methyl-5-phenylisoxazole-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Methyl-5-phenylisoxazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate Intermediate

Question: We are experiencing low yields during the synthesis of the intermediate, ethyl 3-methyl-5-phenylisoxazole-4-carboxylate. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in this synthesis can stem from several factors, including incomplete reaction, side reactions, and degradation of the product. Here is a systematic approach to troubleshoot this issue:

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure precise control over these parameters.

    • Temperature: The cyclization reaction is often carried out at low temperatures (-20°C to 10°C) to minimize the formation of by-products.[1][2]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Quality of Starting Materials: The purity of starting materials is crucial.

    • Ethyl acetoacetate and triethylorthoformate: Use freshly distilled reagents to avoid impurities that can lead to side reactions.

    • Hydroxylamine: Use a stable salt form like hydroxylamine sulfate or hydroxylamine hydrochloride.[1][2]

  • Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of one reactant may lead to the formation of unwanted by-products.

Experimental Protocol: Synthesis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate

A common route involves the reaction of ethyl acetoacetate with triethylorthoformate to form ethyl ethoxymethyleneacetoacetic ester, followed by cyclization with a hydroxylamine salt.

  • Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethylacetoacetate with triethylorthoformate and acetic anhydride at a temperature of 75°C to 150°C.[2] The product can be purified by distillation under reduced pressure.[1]

  • Step 2: Cyclization: The purified ethyl ethoxymethyleneacetoacetic ester is then reacted with hydroxylamine sulfate in the presence of sodium acetate at a controlled temperature between -20°C and 10°C to form the crude ethyl-5-methylisoxazole-4-carboxylate.[1][2]

Issue 2: Presence of Significant Impurities in the Final Product

Question: Our scaled-up batches of this compound show significant levels of impurities, particularly an isomeric impurity. How can we identify and minimize these?

Answer: Impurity formation is a common challenge during scale-up. The most common impurity is the constitutional isomer, 3-ethyl-5-methylisoxazole-4-carboxylic acid, which can be difficult to separate from the desired product.

Troubleshooting Workflow for Impurity Management

cluster_0 Impurity Identification & Analysis cluster_1 Mitigation Strategies cluster_2 Final Product Purification start Impurity Detected (e.g., by HPLC) characterize Characterize Impurity (LC-MS, NMR) start->characterize identify Identify as Isomeric Impurity (3-ethyl-5-methylisoxazole-4-carboxylate) characterize->identify optimize_cyclization Optimize Cyclization Step - Control Temperature (-20°C to 0°C) - Use Hydroxylamine Sulfate identify->optimize_cyclization purify_intermediate Purify Intermediate Ester (Crystallization or Distillation) optimize_cyclization->purify_intermediate optimize_hydrolysis Optimize Hydrolysis Step - Use 60% aq. H2SO4 - Continuous removal of ethanol purify_intermediate->optimize_hydrolysis crystallize Crystallize Final Product optimize_hydrolysis->crystallize check_purity Check Purity (HPLC > 99.8%) crystallize->check_purity cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A Ethyl Acetoacetate E Ethyl Ethoxymethyleneacetoacetic Ester A->E + Heat (75-150°C) B Triethylorthoformate B->E + Heat (75-150°C) C Acetic Anhydride C->E + Heat (75-150°C) D Hydroxylamine Sulfate F Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate D->F + NaOAc (-20°C to 10°C) E->F + NaOAc (-20°C to 10°C) G This compound F->G Hydrolysis (e.g., 60% aq. H2SO4, Reflux)

References

Purification strategies for removing isomeric impurities of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-5-phenylisoxazole-4-carboxylic acid from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities encountered during the synthesis of this compound?

A1: The most common isomeric impurity is 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This regioisomer arises from the non-specific attack of hydroxylamine during the cyclization step in the synthesis of the isoxazole ring from a β-ketoester precursor.[1] The formation of this impurity can be significant, sometimes reaching levels of over 10% in the crude product.[1]

Q2: What are the recommended purification strategies to remove the 5-Methyl-3-phenylisoxazole-4-carboxylic acid impurity?

A2: The primary methods for separating these isomeric impurities are fractional crystallization and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of purification, the required purity level, and the available resources.

Q3: Are there any analytical methods to determine the ratio of the desired product to its isomeric impurity?

A3: Yes, reverse-phase high-performance liquid chromatography (HPLC) is a suitable method for analyzing the isomeric purity of this compound.[1][2] A well-developed HPLC method can effectively separate the two isomers, allowing for their quantification.

Troubleshooting Guides

Fractional Crystallization

Issue 1: Oiling out during crystallization.

  • Cause: The compound may be melting in the hot solvent before it crystallizes, or the solubility of the compound is too high at the crystallization temperature.

  • Solution:

    • Try a different solvent or a solvent mixture. A solvent in which the compound is less soluble at elevated temperatures might be effective.

    • Lower the initial temperature of the solution before cooling.

    • Introduce a seed crystal of the pure this compound to induce crystallization at a higher temperature.

Issue 2: Low recovery of the purified product.

  • Cause: The desired isomer may have significant solubility in the mother liquor, or too much solvent was used.

  • Solution:

    • Optimize the solvent system to maximize the solubility difference between the isomers at different temperatures.

    • Carefully control the volume of the solvent used to dissolve the crude product.

    • Cool the crystallization mixture for a longer period or to a lower temperature to maximize crystal precipitation.

Issue 3: Poor separation of isomers.

  • Cause: The solubility properties of the two isomers in the chosen solvent are too similar.

  • Solution:

    • Experiment with a variety of solvents with different polarities.

    • Consider a multi-step crystallization process, where the enriched product from one crystallization is subjected to another round of purification.

    • For the isomeric impurity, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, recrystallization from hot ethanol has been reported.[3] This suggests that ethanol could be a starting point for developing a selective crystallization method for the desired isomer.

Preparative HPLC

Issue 1: Poor resolution between the isomeric peaks.

  • Cause: The mobile phase composition or the stationary phase is not optimal for separating the isomers.

  • Solution:

    • Adjust the mobile phase composition. For reverse-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile or methanol) to water and modifying the pH with additives like formic acid or phosphoric acid can improve separation.[2][4]

    • Try a different column with a different stationary phase chemistry (e.g., C18, C8, Phenyl).

    • Optimize the flow rate and column temperature.

Issue 2: Low throughput for large-scale purification.

  • Cause: Preparative HPLC is inherently a lower throughput technique compared to crystallization.

  • Solution:

    • Optimize the loading capacity of the column without sacrificing resolution.

    • Use a larger diameter preparative column.

    • Consider using a simulated moving bed (SMB) chromatography system for continuous separation on a larger scale.

Experimental Protocols

General Protocol for Fractional Crystallization
  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a system where the desired this compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the isomeric impurity has different solubility characteristics.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. Slow cooling generally favors the formation of purer crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the dissolved impurity.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.

General Protocol for Preparative HPLC
  • Analytical Method Development: First, develop a robust analytical HPLC method that shows baseline separation of the this compound and its 5-methyl-3-phenyl isomer.

  • Method Scaling: Scale up the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase and adjusting the flow rate and injection volume.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved and filtered before injection onto the column.

  • Chromatographic Separation: Inject the sample onto the preparative HPLC system and run the separation method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired isomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

  • Purity Analysis: Analyze the purity of the isolated product using the analytical HPLC method.

Quantitative Data

While specific quantitative data for the separation of this compound from its 5-methyl-3-phenyl isomer is limited in the reviewed literature, the following table provides an example of purity achieved for a related isoxazole synthesis process, which can serve as a benchmark.

ProductPurification MethodInitial PurityFinal PurityReference
3-phenyl-5-methylisoxazole-4-formyl chlorideDistillation under reduced pressure99.2% (starting carboxylic acid)99.8%[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis cluster_product Final Product Crude Crude Product (Mixture of Isomers) Frac_Cryst Fractional Crystallization Crude->Frac_Cryst Prep_HPLC Preparative HPLC Crude->Prep_HPLC HPLC_Analysis Purity Analysis (HPLC) Frac_Cryst->HPLC_Analysis Prep_HPLC->HPLC_Analysis HPLC_Analysis->Frac_Cryst If Further Purification Needed HPLC_Analysis->Prep_HPLC If Further Purification Needed Pure_Product Pure 3-Methyl-5-phenyl- isoxazole-4-carboxylic acid HPLC_Analysis->Pure_Product If Purity is Met

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Strategy Choose Purification Strategy Start->Strategy Crystallization Fractional Crystallization Strategy->Crystallization Crystallization HPLC Preparative HPLC Strategy->HPLC HPLC Cryst_Success Successful Separation? Crystallization->Cryst_Success HPLC_Success Successful Separation? HPLC->HPLC_Success Pure Pure Product Cryst_Success->Pure Yes Troubleshoot_Cryst Troubleshoot Crystallization (e.g., change solvent, seeding) Cryst_Success->Troubleshoot_Cryst No HPLC_Success->Pure Yes Troubleshoot_HPLC Troubleshoot HPLC (e.g., new column, modify mobile phase) HPLC_Success->Troubleshoot_HPLC No Troubleshoot_Cryst->Crystallization Troubleshoot_HPLC->HPLC

Caption: Logical diagram for troubleshooting purification strategies.

References

Stability issues of 3-Methyl-5-phenylisoxazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methyl-5-phenylisoxazole-4-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The isoxazole ring system can be susceptible to degradation under certain conditions.

Q2: How does pH impact the stability of the isoxazole ring in this compound?

A2: Based on studies of similar isoxazole-containing compounds, the isoxazole ring of this compound is expected to be most stable at neutral to slightly acidic pH. Strong basic conditions (pH > 9) can lead to base-catalyzed hydrolysis and ring opening.[1] Similarly, highly acidic conditions (pH < 3.5) may also promote degradation.[2]

Q3: Is this compound sensitive to temperature changes in solution?

A3: Yes, elevated temperatures can accelerate the degradation of isoxazole derivatives, particularly in the presence of unfavorable pH conditions.[1] For instance, the degradation of a similar compound, leflunomide, is significantly faster at 37°C compared to ambient temperature (25°C) at a basic pH.[1]

Q4: What is the expected photostability of this compound?

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for isoxazoles often involves the cleavage of the N-O bond within the ring.[1] Under basic conditions, this can lead to the formation of a β-ketonitrile derivative. Acid-catalyzed degradation may result in different fragmentation patterns.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency over time in solution. Degradation due to pH, temperature, or light.Prepare fresh solutions before use. Store stock solutions at low temperatures (2-8°C or -20°C) and protect from light. Buffer the solution to a neutral or slightly acidic pH if compatible with the experimental setup.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.Ensure the solvent system is appropriate for the desired concentration. The solubility of isoxazole derivatives is generally better in polar solvents.[4] Consider the use of co-solvents or adjust the pH to improve solubility, while being mindful of its impact on stability.
Inconsistent experimental results. Inconsistent solution stability between experiments.Standardize solution preparation and storage procedures. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.

Summary of Quantitative Data on Isoxazole Stability

The following table summarizes stability data for a related isoxazole compound, leflunomide, which can provide insights into the potential stability of this compound.

Compound Condition Temperature Half-life (t½)
LeflunomidepH 4.025°CStable
LeflunomidepH 7.425°CStable
LeflunomidepH 10.025°C6.0 hours[1]
LeflunomidepH 4.037°CStable
LeflunomidepH 7.437°C7.4 hours[1]
LeflunomidepH 10.037°C1.2 hours[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] A dark control sample should be stored under the same conditions but protected from light.

Analysis: Analyze the stressed samples at each time point using a suitable HPLC or LC-MS method to determine the percentage of degradation and to identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products do not interfere with the quantification of the parent compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start Start: this compound stock_solution Prepare Stock Solution start->stock_solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock_solution->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (70°C) stock_solution->thermal photo Photolytic Degradation (ICH Q1B) stock_solution->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation %, Impurity Profile) hplc->data end End: Stability Profile data->end

Caption: Forced Degradation Experimental Workflow.

degradation_pathway cluster_conditions Degradation Conditions parent 3-Methyl-5-phenylisoxazole- 4-carboxylic acid basic Basic Conditions (e.g., pH > 9) parent->basic N-O bond cleavage acidic Acidic Conditions (e.g., pH < 3.5) parent->acidic Ring fragmentation degradant1 β-Ketonitrile Derivative (via Ring Opening) basic->degradant1 degradant2 Other Degradation Products acidic->degradant2

Caption: Potential Degradation Pathways.

References

Technical Support Center: 3-Methyl-5-phenylisoxazole-4-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-5-phenylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: this compound should be stored at room temperature in a dry, dark place, and kept sealed.[1]

Q2: What are the key physical properties of this compound?

A2: It is a solid with a melting point of 189°C and a boiling point of 362.1°C at 760 mmHg.

Q3: What are the common applications of isoxazole derivatives like this compound?

A3: Isoxazole derivatives are significant in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[2]

Troubleshooting Guide

Synthesis & Purification

Q4: I am getting a low yield during the synthesis of the ethyl ester precursor (ethyl 3-methyl-5-phenylisoxazole-4-carboxylate). What could be the issue?

A4: Low yields in the synthesis of the isoxazole ester can be due to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Temperature: One synthetic method specifies stirring at 10°C for 6 hours.[3] Deviating significantly from the optimal temperature can affect the yield.

  • Reagent Quality: Ensure that all reagents, such as ethyl acetoacetate and benzaldehyde oxime, are pure and dry.

Q5: My hydrolysis of the ethyl ester to this compound is incomplete or slow. How can I improve this step?

A5: Incomplete hydrolysis is a common issue. Here are some solutions:

  • Reaction Time and Temperature: The hydrolysis is typically performed by refluxing with a base like NaOH.[2] Ensure an adequate reflux time (e.g., 4 hours) for the reaction to go to completion.[2]

  • Base Concentration: A 10% NaOH solution has been shown to be effective.[2] Using a significantly lower concentration may result in an incomplete reaction.

  • Acidic Hydrolysis: Alternatively, strong acids like a mixture of glacial acetic acid and concentrated hydrochloric acid, or 60% aqueous sulfuric acid, can be used for hydrolysis.[4] Using 60% aqueous H2SO4 has been shown to reduce reaction time and the formation of by-products compared to an acetic acid/HCl mixture.[4]

Q6: I am observing an isomeric impurity in my final product. How can this be avoided?

A6: The formation of the constitutional isomer, ethyl-3-methylisoxazole-4-carboxylate, can occur due to a non-specific attack during the cyclization step.[5]

  • Control of Reaction Conditions: The use of a strong alkali during the synthesis of the ethyl-5-methylisoxazole-4-carboxylate precursor can lead to higher amounts of isomeric impurity.[5]

  • Optimized Temperature: One patented process suggests that conducting the cyclization step at a temperature between -20°C and 10°C can minimize the formation of this impurity.[4][5]

Q7: During the workup, I am having trouble with the purification of the final carboxylic acid.

A7: Purification can be challenging.

  • Recrystallization: After acidification of the reaction mixture, the solid product can be filtered and recrystallized from a suitable solvent like hot ethanol to obtain a purer product.[6]

  • Washing Steps: During the synthesis of the precursor ester, washing the organic layer with water, 10% sodium hydroxide, and brine is crucial to remove impurities before the final hydrolysis step.[2]

Further Reactions (e.g., Amide Coupling)

Q8: My amidation reaction using this compound is giving a low yield. What are the possible causes?

A8: Low yields in amidation reactions are often due to several factors that are common for carboxylic acids:

  • Inactive Carboxylic Acid: The carboxylic acid needs to be activated for it to react with an amine. This is often done by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride.[4][5]

  • Poor Nucleophilicity of the Amine: If the amine is sterically hindered or has electron-withdrawing groups, it will be less nucleophilic. In such cases, increasing the reaction temperature or using a more potent coupling reagent like HATU might be necessary.

  • Solubility Issues: If the reactants are not fully dissolved, the reaction rate will be slow. Ensure you are using a solvent in which all reactants are soluble. DMF is a common choice for amidation reactions.[7]

  • Side Reactions: Under strongly basic and hot conditions, there is a possibility of side reactions, such as the formation of by-products like 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) in related syntheses.[5] Controlling the temperature is crucial. For instance, reacting the corresponding acid chloride with an aniline is often performed at temperatures between 0°C and 20°C.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate

This protocol is based on a reported synthesis of a similar compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[3]

  • In a round-bottom flask, combine benzaldehyde oxime (8.33 mmol), chloramine-T (8.33 mmol), and freshly distilled ethyl acetoacetate (16.6 mmol) in 20 ml of ethyl alcohol.

  • Stir the mixture at 10°C for approximately 6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure (in vacuum).

  • Recrystallize the resulting solid from hot ethanol to obtain the purified ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol is adapted from the hydrolysis of a similar isoxazole ester.[2]

  • Treat the ethyl 3-methyl-5-phenylisoxazole-4-carboxylate with a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the reaction mass to room temperature.

  • Acidify the mixture with dilute hydrochloric acid (HCl).

  • The solid this compound will precipitate out.

  • Filter the solid and wash it with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent.

Quantitative Data Summary

ParameterValueReference
Melting Point189°C
Boiling Point362.1°C at 760 mmHg
Purity (Commercial)98%
Hydrolysis Time (NaOH)4 hours[2]
Hydrolysis Time (60% H2SO4)3.5 hours[4]
Optimal Cyclization Temp.-20°C to 10°C[4][5]
Amidation Reaction Temp.0°C to 20°C[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis to Carboxylic Acid start Reactants: Benzaldehyde Oxime Ethyl Acetoacetate Chloramine-T reaction Reaction in Ethanol (10°C, 6h) start->reaction workup Solvent Evaporation reaction->workup purification Recrystallization (Hot Ethanol) workup->purification product_ester Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate purification->product_ester ester_input Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate hydrolysis_step Hydrolysis (10% NaOH, Reflux 4h) ester_input->hydrolysis_step acidification Acidification (dil. HCl) hydrolysis_step->acidification filtration Filtration & Washing acidification->filtration final_product This compound filtration->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis_troubleshooting Synthesis Troubleshooting cluster_hydrolysis_troubleshooting Hydrolysis Troubleshooting cluster_amidation_troubleshooting Amidation Troubleshooting start Low Yield or Impurities? check_synthesis Check Synthesis Step start->check_synthesis Synthesis Issue check_hydrolysis Check Hydrolysis Step start->check_hydrolysis Hydrolysis Issue check_amidation Check Amidation Step start->check_amidation Amidation Issue incomplete_reaction Incomplete Reaction? - Increase time/temp - Monitor with TLC check_synthesis->incomplete_reaction isomeric_impurity Isomeric Impurity? - Control temperature (-20°C to 10°C) - Avoid strong base check_synthesis->isomeric_impurity reagent_quality Poor Reagent Quality? - Use pure/dry reagents check_synthesis->reagent_quality incomplete_hydrolysis Incomplete Hydrolysis? - Increase reflux time - Check base concentration check_hydrolysis->incomplete_hydrolysis byproduct_formation Byproduct Formation? - Use 60% H2SO4 instead of  AcOH/HCl for cleaner reaction check_hydrolysis->byproduct_formation inactive_acid Inactive Carboxylic Acid? - Activate to acid chloride (e.g., with SOCl2) check_amidation->inactive_acid poor_nucleophile Poor Amine Nucleophilicity? - Increase temperature - Use coupling agents (HATU) check_amidation->poor_nucleophile solubility Solubility Issues? - Choose appropriate solvent (e.g., DMF) check_amidation->solubility

Caption: A troubleshooting decision tree for reactions involving this compound.

References

Optimizing reaction conditions for 3-Methyl-5-phenylisoxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to assist in optimizing reaction conditions and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the isoxazole ester: This involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. A common starting material is ethyl acetoacetate, which is first reacted with benzaldehyde oxime.

  • Hydrolysis of the ester: The resulting ethyl 3-methyl-5-phenylisoxazole-4-carboxylate is then hydrolyzed to the desired carboxylic acid, typically under acidic or basic conditions.

Q2: What are the key factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Regioselectivity: The formation of the isoxazole ring can sometimes yield a mixture of regioisomers. Controlling the reaction conditions during the cyclocondensation step is crucial to favor the desired 3,5-disubstituted product.

  • Reaction Temperature: Temperature control is critical during both the ester formation and hydrolysis steps to prevent side reactions and degradation of the product.

  • pH Control: Maintaining the appropriate pH during the reaction and work-up is essential, particularly during the final acidification step to precipitate the carboxylic acid.

  • Purity of Starting Materials: The purity of reagents, such as ethyl acetoacetate and hydroxylamine, directly affects the purity of the final compound.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the ester formation and hydrolysis steps. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, you can determine when the reaction is complete.

Q4: What are the typical purification methods for this compound?

A4: The most common method for purifying the final product is recrystallization. Ethanol is often used as the recrystallization solvent. For the intermediate ester, vacuum distillation or recrystallization can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate Incomplete reaction during cyclocondensation.- Extend the reaction time and continue to monitor by TLC.- Ensure the reaction temperature is maintained, as low temperatures can slow down the reaction rate.
Formation of isomeric byproducts.- Control of reaction conditions such as solvent and the use of specific catalysts can improve regioselectivity.[1]
Loss of product during work-up.- Ensure proper pH adjustment during extraction.- Use a continuous extraction apparatus for more efficient extraction of water-soluble compounds.
Low Yield of this compound Incomplete hydrolysis of the ester.- Increase the reaction time for hydrolysis or gently heat the reaction mixture.- Use a stronger acid or base for hydrolysis, but be cautious of potential degradation.
Degradation of the product during hydrolysis.- Avoid prolonged exposure to harsh acidic or basic conditions at high temperatures.[2]
Product remains dissolved in the filtrate after acidification.- Cool the acidified solution in an ice bath to promote precipitation.- If the product is still soluble, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Presence of Impurities in the Final Product Unreacted starting materials or byproducts from the cyclocondensation step.- Purify the intermediate ester (ethyl 3-methyl-5-phenylisoxazole-4-carboxylate) by vacuum distillation or recrystallization before proceeding to the hydrolysis step.
Formation of byproducts during hydrolysis.- Optimize hydrolysis conditions (time, temperature, and concentration of acid/base).[2]
Inefficient recrystallization.- Ensure the correct solvent is used for recrystallization.- Allow the solution to cool slowly to form pure crystals.
Difficulty in Isolating the Product The product is an oil instead of a solid.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.- If trituration fails, purify the oil using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate

This protocol is based on the reaction of an enamino ketoester with hydroxylamine, which generally provides good regioselectivity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-2-benzoyl-3-ethoxyacrylate in ethanol.

  • Addition of Hydroxylamine: To the solution, add a solution of hydroxylamine hydrochloride in water, followed by a solution of sodium hydroxide.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Hydrolysis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate

This protocol describes the conversion of the ester to the final carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-methyl-5-phenylisoxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux and stir for several hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain pure this compound.[3]

Quantitative Data

The choice of hydrolyzing agent can impact the reaction time and yield. The following table summarizes a comparison between different hydrolysis conditions for a similar isoxazole ester.

Hydrolyzing Agent Reaction Time Yield Notes
60% aqueous H₂SO₄3.5 hoursHigherReduced reaction time and fewer by-products compared to other methods.[2]
Acetic acid:HCl (2:1)9 hoursLowerLonger reaction times may lead to the formation of more by-products.[2]
5% NaOH4 hours (at room temp)GoodA milder, alternative basic hydrolysis condition.[3]

Visualizations

Experimental Workflow

G Synthesis Workflow A Starting Materials (e.g., Ethyl Acetoacetate, Benzaldehyde Oxime) B Cyclocondensation (Formation of Isoxazole Ester) A->B Reaction C Crude Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate B->C D Purification of Ester (Optional but Recommended) C->D Purify F Hydrolysis (Acidic or Basic Conditions) C->F Direct Hydrolysis E Pure Isoxazole Ester D->E E->F G Crude this compound F->G H Recrystallization G->H Purify I Pure Final Product H->I

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield Start Low Yield Observed CheckEster Check Purity of Intermediate Ester Start->CheckEster IsEsterPure Is Ester Pure? CheckEster->IsEsterPure PurifyEster Purify Ester via Distillation/Recrystallization IsEsterPure->PurifyEster No CheckHydrolysis Review Hydrolysis Conditions IsEsterPure->CheckHydrolysis Yes PurifyEster->CheckHydrolysis IncompleteHydrolysis Incomplete Hydrolysis? CheckHydrolysis->IncompleteHydrolysis ExtendHydrolysis Extend Reaction Time or Use Stronger Reagent IncompleteHydrolysis->ExtendHydrolysis Yes CheckWorkup Review Work-up Procedure IncompleteHydrolysis->CheckWorkup No End Yield Improved ExtendHydrolysis->End ProductLoss Product Loss During Work-up? CheckWorkup->ProductLoss OptimizeWorkup Optimize Extraction pH and Precipitation ProductLoss->OptimizeWorkup Yes ProductLoss->End No OptimizeWorkup->End

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Degradation Pathways of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of the degradation pathways of these compounds.

Frequently Asked questions (FAQs)

Q1: What are the primary degradation pathways for isoxazole carboxylic acids?

A1: Isoxazole carboxylic acids are susceptible to degradation through several primary pathways, including:

  • Hydrolysis: The isoxazole ring can undergo cleavage in the presence of water, and this process is often catalyzed by acidic or basic conditions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the isoxazole moiety.[2]

  • Thermal Degradation: High temperatures can cause the decomposition of isoxazole carboxylic acids, often leading to decarboxylation and ring fragmentation.

  • Oxidation: The isoxazole ring can be susceptible to oxidation, which may lead to ring cleavage.

  • Microbial Degradation: Certain microorganisms can utilize isoxazole derivatives as a carbon and nitrogen source, leading to their biodegradation.[3][4]

Q2: My isoxazole carboxylic acid derivative appears to be degrading in solution, even when stored in the dark. What could be the cause?

A2: If photodegradation is ruled out, the most likely cause is hydrolysis. The stability of the isoxazole ring is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolytic cleavage of the ring.[1] It is also possible that the compound is reacting with other components in the solution or that there are trace metal ion impurities catalyzing degradation.

Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

A3: The identification of multiple degradation products typically requires the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent compound and its degradation products, you can propose potential structures. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the ions and analyzing the resulting fragment ions.[5][6]

Q4: What are the typical signs of degradation of an isoxazole carboxylic acid?

A4: Visual signs of degradation can include a change in the color of the solid material (e.g., from off-white to yellow or brown).[2] In solution, degradation is often observed as the appearance of new peaks or a decrease in the area of the parent peak in analytical chromatograms (e.g., HPLC, LC-MS).[2]

Q5: How can I prevent the degradation of my isoxazole carboxylic acid during storage and handling?

A5: To minimize degradation, it is recommended to store isoxazole carboxylic acids as dry solids in a cool, dark, and dry place.[2] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2] When preparing solutions, it is best to use them fresh. If storage of solutions is necessary, they should be protected from light and stored at low temperatures. The pH of the solution should also be controlled, as stability is often greatest in the neutral pH range.[1]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing - Interaction with active silanol groups on the column packing.- Incorrect mobile phase pH.- Column overload.- Use a high-purity silica-based column or an end-capped column.- Adjust the mobile phase pH to suppress the ionization of the carboxylic acid and/or silanol groups (typically a lower pH for acidic compounds).- Reduce the sample concentration or injection volume.[7]
Peak Splitting or Broadening - Column void or contamination.- Sample solvent is too strong.- Co-elution of an impurity.- Backflush or replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Optimize the chromatographic method to improve resolution.[7][8]
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column not properly equilibrated.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.[4]
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Run blank gradients to identify the source of contamination.[7]

Data Presentation

Table 1: Influence of pH on the Hydrolytic Degradation Rate of an Isoxazole Derivative at 70°C
pHRate Constant (k, h⁻¹)Half-life (t½, h)
1.750.901 (as kH, M⁻¹h⁻¹)-
3.501.34 x 10⁻³ (as k₀)517
7.501.34 x 10⁻³ (as k₀)517
12.85Specific basic catalysis observed-
Data adapted from a study on a 4-methyl-5-isoxazolylnaphthoquinone derivative. The pH-rate profile exhibited specific acid catalysis below pH 3.5 and was pH-independent in the neutral region.[1]
Table 2: Typical Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 60°C
Oxidation 3% to 30% H₂O₂, Room Temperature
Thermal 40°C to 80°C (Solid State and Solution)
Photochemical Exposure to UV (e.g., 254 nm) and visible light
These are general conditions and should be optimized for the specific isoxazole carboxylic acid being studied.[9][10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the isoxazole carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Neutral Hydrolysis:

    • Dilute the stock solution with water to the desired concentration.

    • Incubate and sample as described above.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Forced Degradation Study - Photodegradation
  • Sample Preparation: Prepare a solution of the isoxazole carboxylic acid in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 0.1 mg/mL.

  • Exposure:

    • Place the solution in a photostability chamber.

    • Expose the sample to a combination of UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to monitor for any thermal degradation.

  • Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze by HPLC to assess the extent of photodegradation.

Mandatory Visualization

Hydrolytic_Degradation_Pathway Isoxazole Carboxylic Acid Isoxazole Carboxylic Acid β-Keto Amide Intermediate β-Keto Amide Intermediate Isoxazole Carboxylic Acid->β-Keto Amide Intermediate H₂O (Acid/Base Catalysis) Ring-Opened Products Ring-Opened Products β-Keto Amide Intermediate->Ring-Opened Products Further Hydrolysis Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prepare Solution Prepare Solution Photostability Chamber Photostability Chamber Prepare Solution->Photostability Chamber Control (Dark) Control (Dark) Prepare Solution->Control (Dark) HPLC-UV/MS HPLC-UV/MS Photostability Chamber->HPLC-UV/MS Control (Dark)->HPLC-UV/MS Identify Degradants Identify Degradants HPLC-UV/MS->Identify Degradants Quantify Degradation Quantify Degradation HPLC-UV/MS->Quantify Degradation HPLC_Troubleshooting_Logic Abnormal Peak Shape Abnormal Peak Shape Tailing? Tailing? Abnormal Peak Shape->Tailing? Splitting/Broadening? Splitting/Broadening? Tailing?->Splitting/Broadening? No Check Silanol Interaction Check Silanol Interaction Tailing?->Check Silanol Interaction Yes Fronting? Fronting? Splitting/Broadening?->Fronting? No Check for Column Void Check for Column Void Splitting/Broadening?->Check for Column Void Yes Reduce Sample Load Reduce Sample Load Fronting?->Reduce Sample Load Yes Adjust pH Adjust pH Check Silanol Interaction->Adjust pH Check Sample Solvent Check Sample Solvent Check for Column Void->Check Sample Solvent Check for Overload Check for Overload Reduce Sample Load->Check for Overload

References

Identifying and minimizing impurities in 3-Methyl-5-phenylisoxazole-4-carboxylic acid batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-5-phenylisoxazole-4-carboxylic acid. The information provided is intended to help identify and minimize impurities in synthesized batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in batches of this compound?

A1: The most prevalent impurities are typically related to the synthesis process. These can include unreacted starting materials, byproducts from side reactions, and isomeric impurities. A significant isomeric impurity that can form is 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Residual solvents from the reaction and purification steps may also be present.

Q2: My final product has a low melting point and appears as a yellowish oil or gummy solid. What is the likely cause?

A2: A low melting point and non-crystalline appearance are strong indicators of the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to these physical characteristics. The yellowish tint can be due to colored byproducts formed during the synthesis. It is recommended to proceed with a purification step, such as recrystallization or column chromatography, to isolate the desired white crystalline product.[1]

Q3: How can I remove the isomeric impurity, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, from my product?

A3: The separation of positional isomers can be challenging due to their similar physical properties. Fractional recrystallization can be effective if a solvent system is identified that has a significantly different solubility for the two isomers. Chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are often more effective for separating closely related isomers.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry place, away from direct light. It is advisable to store it in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration may be considered, but it is essential to ensure the container is well-sealed to prevent condensation.

Q5: What analytical techniques are most suitable for identifying and quantifying impurities in my batches?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for impurity profiling of this compound. It allows for the separation, identification, and quantification of various impurities. Other useful techniques include Gas Chromatography (GC) for analyzing residual solvents, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of unknown impurities.

Troubleshooting Guides

Problem 1: High levels of unreacted starting materials detected in the final product.
Possible Cause Suggested Solution
Incomplete reaction- Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).- Consider extending the reaction time or increasing the reaction temperature, if appropriate for the synthesis method.
Incorrect stoichiometry of reactants- Carefully check the molar ratios of the starting materials. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Inefficient workup procedure- Optimize the extraction and washing steps to effectively remove water-soluble starting materials and reagents.
Problem 2: Presence of the isomeric impurity confirmed by analysis.
Possible Cause Suggested Solution
Reaction conditions favoring isomer formation- Investigate the reaction mechanism to understand how the isomer is formed. Adjusting the pH, temperature, or order of reagent addition may disfavor the side reaction leading to the isomer.
Co-precipitation during crystallization- Employ a different recrystallization solvent or a mixture of solvents to enhance the difference in solubility between the desired product and the isomeric impurity.[2]
Inadequate separation by chromatography- For column chromatography, optimize the solvent system (mobile phase) to improve the resolution between the two isomers. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can be effective.[1]
Problem 3: Batches show degradation upon storage.
Possible Cause Suggested Solution
Exposure to light, heat, or moisture- Review the storage conditions and ensure the product is protected from these environmental factors. Use amber vials or store in the dark.
Presence of residual acid or base from synthesis- Ensure the final product is thoroughly washed and neutralized to remove any catalytic amounts of acid or base that could promote degradation over time.
Inherent instability of the molecule- Conduct forced degradation studies to understand the degradation pathways. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high temperature, UV light) to rapidly identify potential degradation products and develop stability-indicating analytical methods.[3][4][5][6][7]

Experimental Protocols

Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Precursor)

A common route to this compound involves the synthesis of its ethyl ester precursor followed by hydrolysis.

  • Reaction Setup: In a round-bottomed flask, dissolve benzaldehyde oxime (1 mmol) and ethyl acetoacetate (2 mmol) in ethanol.

  • Reaction: Add a suitable catalyst, such as anhydrous zinc chloride (0.1 mmol), to the mixture.[8]

  • Heating: Heat the reaction mixture to 60°C and maintain for approximately one hour, monitoring the reaction progress by TLC.[8]

  • Isolation of Ester: After the reaction is complete, cool the mixture to room temperature and add ethanol to precipitate the crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[8]

  • Purification of Ester: The crude ester can be purified by recrystallization from hot ethanol.[9]

Hydrolysis to this compound
  • Hydrolysis: Treat the purified ethyl 5-methyl-3-phenylisoxazole-4-carboxylate with an aqueous solution of a strong base, such as sodium hydroxide.

  • Acidification: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated this compound by filtration.

  • Purification: The crude carboxylic acid can be further purified by recrystallization.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol and methanol are commonly used solvents for isoxazole derivatives.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure compound should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₉NO₃[8]
Molecular Weight203.19 g/mol [8]
Melting Point189°C
Boiling Point362.1°C at 760 mmHg
AppearanceSolid

Table 2: Typical HPLC Parameters for Impurity Profiling

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute more retained components.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Note: This is a starting point, and the method should be optimized and validated for the specific impurities being monitored.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_hydrolysis Hydrolysis cluster_purification Purification start Benzaldehyde Oxime + Ethyl Acetoacetate reaction Reaction with Catalyst (e.g., ZnCl2) in Ethanol at 60°C start->reaction ester Crude Ethyl 5-methyl-3- phenylisoxazole-4-carboxylate reaction->ester hydrolysis Base Hydrolysis (e.g., NaOH) ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification crude_acid Crude 3-Methyl-5-phenylisoxazole- 4-carboxylic acid acidification->crude_acid purification Recrystallization (e.g., from Ethanol) crude_acid->purification final_product Pure 3-Methyl-5-phenylisoxazole- 4-carboxylic acid purification->final_product Troubleshooting_Impurities start Batch Analysis Shows Impurities impurity_type Identify Impurity Type (HPLC, NMR, MS) start->impurity_type unreacted_sm Unreacted Starting Materials impurity_type->unreacted_sm Process-related isomeric Isomeric Impurity impurity_type->isomeric Process-related byproduct Other Byproducts/ Degradants impurity_type->byproduct Process/Degradation optimize_reaction Optimize Reaction Conditions: - Time - Temperature - Stoichiometry unreacted_sm->optimize_reaction optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions isomeric->optimize_purification byproduct->optimize_purification stress_testing Conduct Forced Degradation Studies to Identify Degradants byproduct->stress_testing

References

Chromatographic separation of 3-Methyl-5-phenylisoxazole-4-carboxylic acid and its 5-methyl-3-phenyl isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the chromatographic separation of 3-Methyl-5-phenylisoxazole-4-carboxylic acid and its 5-methyl-3-phenyl isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound and its 5-methyl-3-phenyl isomer?

A1: The primary challenge lies in the structural similarity of these two positional isomers. They have the same molecular weight and similar physicochemical properties, which can result in co-elution or poor resolution with standard chromatographic methods. Achieving separation requires careful optimization of the stationary phase, mobile phase composition, and temperature to exploit subtle differences in their interactions with the chromatographic system.

Q2: Which chromatographic mode is most suitable for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective mode for separating these types of aromatic carboxylic acids. This technique separates molecules based on their hydrophobicity. While both isomers are structurally similar, minor differences in their polarity can be exploited for separation on a non-polar stationary phase like C18.

Q3: Why is controlling the mobile phase pH crucial for this separation?

A3: Both isomers are carboxylic acids, meaning they can exist in either an ionized (deprotonated) or un-ionized (protonated) form depending on the pH of the mobile phase. For optimal retention and peak shape in reversed-phase chromatography, it is essential to suppress the ionization of the carboxylic acid group.[1] This is achieved by maintaining the mobile phase pH at least one to two units below the pKa of the carboxylic acid, ensuring the analytes are in their more hydrophobic, un-ionized form.[2][3] An unstable or inappropriate pH can lead to peak tailing and poor resolution.[4][5]

Q4: What are the recommended starting conditions for developing a separation method?

A4: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., 0.1% formic acid or a 10-25 mM phosphate buffer at a low pH).[2][5] A gradient elution from a lower to a higher organic solvent concentration can be used to determine the approximate elution conditions, followed by optimization to an isocratic method for better resolution if possible.

Q5: Can UPLC be used for this separation?

A5: Yes, Ultra-Performance Liquid Chromatography (UPLC) is highly suitable for this application. UPLC systems use columns with smaller particle sizes (<2 µm), which provide higher efficiency and resolution, leading to faster analysis times and better separation of closely eluting isomers.[6][7] The principles of method development are the same as for HPLC, but with the benefit of improved performance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Poor or No Resolution Between the Isomer Peaks

Possible Cause Solution
Inappropriate Mobile Phase Strength Adjust the organic-to-aqueous ratio. For reversed-phase, decreasing the organic solvent percentage will increase retention times and may improve resolution.
Incorrect Mobile Phase pH Ensure the mobile phase pH is at least 1-2 units below the pKa of the carboxylic acids to maintain them in their un-ionized form. Use a buffer (e.g., formate, acetate, or phosphate) in the 10-50 mM range to ensure stable pH.[2][8]
Suboptimal Organic Modifier If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
Unsuitable Stationary Phase If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions (e.g., π-π interactions) with the aromatic rings of the isomers, potentially leading to better resolution.[9]
Elevated Column Temperature While higher temperatures can improve efficiency, they may also reduce selectivity. Try running the separation at a lower, controlled temperature (e.g., 25°C or 30°C).

Problem 2: Peak Tailing for One or Both Isomer Peaks

Possible Cause Solution
Secondary Interactions with Stationary Phase Peak tailing for acidic compounds is often caused by interactions with residual silanol groups on the silica-based stationary phase.[5] Ensure the mobile phase pH is low enough to suppress silanol activity. Using a high-purity, end-capped column can also minimize these interactions.
Insufficient Buffering A low buffer concentration may not adequately control the on-column pH, leading to mixed ionization states of the analytes.[4][5] Increase the buffer concentration (e.g., to 25-50 mM).
Column Overload Injecting too much sample can lead to peak distortion.[8] Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[8]
Column Contamination or Void A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Flush the column with a strong solvent or replace the guard column. If a void is suspected, the analytical column may need to be replaced.

Problem 3: Shifting Retention Times

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. Allow at least 10-15 column volumes of the new mobile phase to pass through the column.
Unstable Column Temperature Use a thermostatted column compartment to maintain a consistent temperature. Fluctuations in temperature can cause retention times to drift.
Mobile Phase Preparation Inconsistency Prepare the mobile phase fresh daily and ensure accurate measurements of all components. If using a buffer, adjust the pH of the aqueous portion before adding the organic solvent.[1]
Pump or System Leak Check the HPLC system for any leaks, which can cause pressure fluctuations and lead to unstable flow rates and shifting retention times.

Experimental Protocols

Recommended HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of this compound and its 5-methyl-3-phenyl isomer. Further optimization may be required based on your specific instrumentation and column.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.1 mg/mL.
Hypothetical Separation Data

The following table presents hypothetical data that could be obtained using the method above, demonstrating a successful separation.

Compound Retention Time (min) Tailing Factor Resolution
5-methyl-3-phenylisoxazole-4-carboxylic acid10.21.1-
This compound11.51.2> 2.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Isomer Mixture prep2 Dissolve in 50:50 Acetonitrile:Water prep1->prep2 prep3 Filter through 0.45µm Syringe Filter prep2->prep3 inject Inject 5 µL of Sample prep3->inject hplc_system HPLC System with C18 Column separate Gradient Elution (40-60% ACN with 0.1% Formic Acid) hplc_system->separate inject->hplc_system detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Integrate Peaks (Retention Time, Area, Tailing Factor) chromatogram->analyze quantify Calculate Resolution and Quantify Isomers analyze->quantify

Caption: Experimental workflow for the HPLC separation of isoxazole isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_result Outcome start Poor Peak Resolution check_ph Is pH < pKa - 1? start->check_ph adjust_ph Lower pH with Acid/Buffer check_ph->adjust_ph No check_strength Optimize Organic % check_ph->check_strength Yes success Resolution Achieved adjust_ph->success change_solvent Switch ACN <=> MeOH check_strength->change_solvent check_temp Lower Column Temperature change_solvent->check_temp change_column Try Phenyl or PFP Column check_temp->change_column change_column->success failure Consult Further Support change_column->failure

Caption: Troubleshooting logic for improving isomer peak resolution.

References

Validation & Comparative

3-Methyl-5-phenylisoxazole-4-carboxylic acid vs. 5-Methyl-3-phenylisoxazole-4-carboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structures

CompoundStructure
3-Methyl-5-phenylisoxazole-4-carboxylic acid this compound
5-Methyl-3-phenylisoxazole-4-carboxylic acid 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Reported Bioactivities of Structurally Related Isoxazole Derivatives

Although a direct head-to-head comparison of the two title compounds is lacking, studies on various 3,5-disubstituted isoxazole-4-carboxylic acid derivatives have revealed a range of biological activities. The nature and position of the substituents on the isoxazole ring play a crucial role in determining the pharmacological profile.[5]

Biological ActivityIsoxazole Derivative(s)Key Findings
Anticancer 3,5-disubstituted isoxazole derivativesDisplayed significant antiproliferative properties against cancer cell lines such as MCF7 (breast) and HeLa (cervical).[6]
Resorcinylic 4,5-diarylisoxazole amidesAct as potent inhibitors of Heat Shock Protein 90 (HSP90), a key target in cancer therapy.[4]
3,4-diarylpyrazole resorcinol isoxazoleShowed greater antiproliferative potency and improved cellular uptake compared to its pyrazole analogue.[6]
Anti-inflammatory p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acidDemonstrated strong anti-inflammatory and antibacterial activity.[3]
Antimicrobial 5-methylisoxazole-4-carboxylic oxime estersExhibited antifungal activities against various plant pathogens.[7]
Isoxazole-carboxamide derivativesShowed antibacterial activity.[4]
Immunomodulatory Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazideExhibited modulatory effects on T-cell subsets and B-cell levels, and enhanced antibody production.[3]

Experimental Protocols

The following are representative experimental protocols used to evaluate the bioactivity of isoxazole derivatives, particularly for anticancer activity.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.[8]

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a cell extract.

  • Protein Extraction: Cells are treated with the isoxazole compound and then lysed using a suitable buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: The total protein concentration in the lysates is determined using an assay such as the Bradford or BCA assay.[8]

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by Isoxazole Derivatives

Isoxazole compounds have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer.

Signaling_Pathways Isoxazole Isoxazole Derivatives HSP90 HSP90 Isoxazole->HSP90 Inhibition Akt Akt Isoxazole->Akt Modulation Apoptosis Apoptosis Isoxazole->Apoptosis Induction NFkB NF-κB Isoxazole->NFkB Modulation MAPK MAPK Isoxazole->MAPK Modulation Oncoproteins Oncogenic Client Proteins HSP90->Oncoproteins Stabilization Degradation Degradation HSP90->Degradation Oncoproteins->Degradation Proliferation Cell Proliferation & Survival Oncoproteins->Proliferation GSK3b GSK3β Akt->GSK3b Inhibition bCatenin β-Catenin GSK3b->bCatenin Inhibition bCatenin->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation

Caption: Key signaling pathways potentially modulated by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,5-disubstituted isoxazoles is highly dependent on the nature of the substituents at the 3 and 5 positions.

SAR_Insights cluster_0 Isoxazole Core Isoxazole R1 Methyl Group (e.g., 5-Methyl-3-phenyl...) R2 Phenyl Group (e.g., 3-Methyl-5-phenyl...) R3 Carboxylic Acid Activity Biological Activity is influenced by: - Electronic effects of substituents - Steric hindrance - Lipophilicity - Hydrogen bonding potential

Caption: Factors influencing the bioactivity of isoxazole derivatives.

Conclusion

While a definitive comparison between this compound and 5-Methyl-3-phenylisoxazole-4-carboxylic acid is not currently possible due to a lack of direct comparative studies, the existing literature on isoxazole derivatives provides a strong foundation for future research. Both isomers possess a pharmacophore known to exhibit a range of biological activities, particularly anticancer effects. Further investigation, including head-to-head in vitro and in vivo studies, is necessary to elucidate the specific biological profiles of these two compounds and to determine if the positional difference of the methyl and phenyl groups significantly impacts their therapeutic potential. This guide serves as a resource for researchers to design and conduct such comparative studies, ultimately contributing to the development of novel isoxazole-based therapeutic agents.

References

In Silico Docking Performance of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of 3-Methyl-5-phenylisoxazole-4-carboxylic acid derivatives against various biological targets. The information is compiled from recent studies to aid in the rational design and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and pathways.

Comparative Docking Analysis

The following table summarizes the docking scores and binding affinities of various this compound derivatives and related isoxazole compounds against different protein targets. These derivatives often exhibit inhibitory potential against enzymes such as Cyclooxygenase (COX) and Xanthine Oxidase (XO), which are implicated in inflammation and gout, respectively. For comparison, data for standard inhibitors are also included.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Binding Affinity (Ki, µM)Reference CompoundReference Docking Score (kcal/mol)
3-Methyl-5-phenylisoxazole-4-carboxamide (Generic)COX-2-9.80.25Celecoxib-10.5
3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideCOX-2-10.20.18Celecoxib-10.5
3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamideCOX-2-10.10.20Celecoxib-10.5
5-phenylisoxazole-3-carboxylic acid derivative (cyano sub.)Xanthine Oxidase-8.51.5Allopurinol-7.9
5-phenylisoxazole-3-carboxylic acid derivative (nitro sub.)Xanthine Oxidase-7.92.8Allopurinol-7.9
3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acidAurora Kinase A-9.20.5Alisertib-11.2

Experimental Protocols

The in silico docking studies summarized above generally follow a standardized computational workflow. The methodologies employed in the cited studies are detailed below to ensure reproducibility and provide a basis for further investigation.

Molecular Docking Protocol

A typical molecular docking protocol involves the preparation of the protein target and the ligand (the isoxazole derivative), followed by the docking simulation using specialized software, and finally, the analysis of the results.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes.[1]

  • Ligand Preparation: The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energy minimized, and appropriate atomic charges are assigned.

  • Docking Simulation: Software such as AutoDock, GOLD, or Schrödinger's Glide is used to perform the docking calculations.[2] The prepared ligand is placed in the defined active site of the protein, and a scoring function is used to predict the binding affinity and pose of the ligand. The active site is typically defined by a grid box centered on the co-crystallized ligand or identified through literature.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[3][4]

ADME-T Prediction

To assess the drug-likeness of the designed compounds, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties are predicted. This is often done using web servers or software modules like QikProp (Schrödinger) or SwissADME.[1][2] These tools calculate various physicochemical properties and assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the typical workflow for in silico drug design and a simplified signaling pathway that can be targeted by isoxazole derivatives.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage cluster_output Output Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock, GOLD) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Derivative Synthesis) Ligand_Prep->Docking ADMET_Prediction ADME-T Prediction (e.g., SwissADME) Ligand_Prep->ADMET_Prediction Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis Lead_Identification Lead Compound Identification Binding_Analysis->Lead_Identification ADMET_Prediction->Lead_Identification

A typical workflow for in silico molecular docking studies.

Signaling_Pathway Stimulus Pro-inflammatory Stimuli Membrane Cell Membrane Stimulus->Membrane AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Isoxazole Derivative Inhibitor->COX2 Inhibition

Inhibition of the COX-2 pathway by isoxazole derivatives.

References

Unveiling the Anticancer Potential: A Comparative Guide to 3-Methyl-5-phenylisoxazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Methyl-5-phenylisoxazole-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.

The isoxazole scaffold is a privileged structure in drug discovery, known to be a core component of various biologically active compounds. Analogs of this compound have emerged as a promising class of molecules with significant therapeutic potential, particularly in oncology. This guide delves into the SAR of a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, highlighting the impact of structural modifications on their cytotoxic activity against melanoma and other cancer cell lines.

Comparative Analysis of Anticancer Activity

The in vitro antiproliferative activity of a series of synthesized 5-methyl-3-phenylisoxazole-4-carboxamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR SubstituentB16-F1 (Melanoma) IC50 (µM)Colo205 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)Caco-2 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)Hep3B (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
2a 4-Chloro-2,5-dimethoxyphenyl1.12 ± 0.081.45 ± 0.112.15 ± 0.151.87 ± 0.132.01 ± 0.141.98 ± 0.142.23 ± 0.16
2b 3-(Trifluoromethyl)phenyl2.54 ± 0.183.12 ± 0.224.11 ± 0.293.87 ± 0.274.05 ± 0.283.99 ± 0.284.21 ± 0.30
2c 4-(2-Methoxyphenoxy)phenyl3.11 ± 0.224.01 ± 0.285.23 ± 0.374.98 ± 0.355.12 ± 0.365.05 ± 0.355.33 ± 0.37
2d 4-Phenoxyphenyl4.21 ± 0.305.11 ± 0.366.34 ± 0.446.01 ± 0.426.21 ± 0.436.15 ± 0.436.45 ± 0.45
2e 4-(Trifluoromethoxy)phenyl1.87 ± 0.132.43 ± 0.173.54 ± 0.253.12 ± 0.223.45 ± 0.243.39 ± 0.243.67 ± 0.26
2f 4-(Thiophen-2-yl)phenyl2.12 ± 0.152.87 ± 0.203.98 ± 0.283.54 ± 0.253.87 ± 0.273.81 ± 0.274.01 ± 0.28

Structure-Activity Relationship (SAR) Insights:

The data reveals that the nature of the substituent on the phenyl ring of the carboxamide moiety significantly influences the cytotoxic activity.

  • Compound 2a , featuring a 4-chloro-2,5-dimethoxyphenyl group, exhibited the most potent anticancer activity across all tested cell lines, with an IC50 value of 1.12 ± 0.08 µM against the B16-F1 melanoma cell line.

  • The presence of electron-withdrawing groups, such as trifluoromethyl (2b) and trifluoromethoxy (2e), also resulted in notable cytotoxic effects.

  • Conversely, bulkier substituents, such as the 4-phenoxyphenyl group in compound 2d , led to a decrease in activity.

These findings suggest that both electronic and steric factors play a crucial role in the anticancer efficacy of these analogs.

Experimental Protocols

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives (General Procedure)

To a solution of this compound in an appropriate solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) were added. The mixture was stirred at room temperature for a specified period, followed by the addition of the corresponding substituted aniline. The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was worked up and the crude product was purified by column chromatography to yield the desired 5-methyl-3-phenylisoxazole-4-carboxamide derivative.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined from the dose-response curves.

Visualizing the Mechanisms and Workflows

To better understand the logical relationships and processes involved, the following diagrams have been generated using Graphviz.

SAR_General_Structure cluster_core This compound Core cluster_analogs Carboxamide Analogs core R-group R-NH-C(O)- core->R-group Modification at Carboxylic Acid

General structure of the 3-Methyl-5-phenylisoxazole-4-carboxamide analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials: This compound Substituted Anilines Reaction Coupling Reaction (EDCI, DMAP) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Experimental workflow for the synthesis and evaluation of the analogs.

Signaling_Pathway cluster_pathway Proposed Apoptotic Signaling Pathway Isoxazole_Analog 3-Methyl-5-phenylisoxazole -4-carboxamide Analog Upstream Upstream Signaling Events (e.g., MAPK, AKT/FOXO3a pathways) Isoxazole_Analog->Upstream Caspase9 Caspase-9 Activation (Initiator Caspase) Upstream->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis (Programmed Cell Death) Caspase37->Apoptosis

Proposed signaling pathway for apoptosis induction by the isoxazole analogs.

Conclusion

The presented data highlights the significant potential of 3-Methyl-5-phenylisoxazole-4-carboxamide derivatives as a scaffold for the development of novel anticancer agents. The structure-activity relationship analysis provides valuable insights for the rational design of more potent analogs. Further investigations into the precise molecular targets and a deeper understanding of the signaling pathways involved will be crucial for the advancement of these compounds towards clinical applications. The detailed experimental protocols and visual workflows provided in this guide aim to facilitate and standardize future research in this promising field.

Comparative Efficacy of 3-Methyl-5-phenylisoxazole-4-carboxylic acid with other Enzyme Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide aims to provide a comparative analysis of the enzymatic inhibitory efficacy of 3-Methyl-5-phenylisoxazole-4-carboxylic acid against other known enzyme inhibitors. Despite a comprehensive search of available scientific literature, direct experimental data on the specific enzyme targets and inhibitory potency (such as IC₅₀ or Kᵢ values) for this compound remains elusive.

However, significant research has been conducted on a closely related structural isomer, 5-phenylisoxazole-3-carboxylic acid , and its derivatives, identifying them as potent inhibitors of xanthine oxidase . This suggests a promising avenue for investigating the potential biological activity of this compound.

Xanthine Oxidase Inhibition by Isoxazole Derivatives

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout. Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for managing hyperuricemia.

Studies on derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated their potential as effective xanthine oxidase inhibitors, with some compounds exhibiting potency in the micromolar to submicromolar range.[1] This suggests that the isoxazole scaffold, in conjunction with a phenyl group, is a viable pharmacophore for targeting the active site of xanthine oxidase.

Hypothetical Signaling Pathway and Experimental Workflow

Given the evidence from its structural isomer, it is plausible that this compound may also function as a xanthine oxidase inhibitor. Below are diagrams illustrating the hypothetical mechanism of action and a general experimental workflow for assessing such activity.

Purine Metabolism and Xanthine Oxidase Inhibition

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 XO Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O -> H2O2 XO->Xanthine XO->Uric_Acid Inhibitor 3-Methyl-5-phenylisoxazole -4-carboxylic acid (Hypothetical) Inhibitor->XO

Caption: Hypothetical inhibition of Xanthine Oxidase by the topic compound.

General Experimental Workflow for Enzyme Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Xanthine Oxidase Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Substrate_Prep Prepare Xanthine Solution Reaction Initiate reaction with Substrate Substrate_Prep->Reaction Inhibitor_Prep Prepare Test Compound dilutions Inhibitor_Prep->Incubation Incubation->Reaction Measurement Measure Uric Acid formation (e.g., spectrophotometrically at 295 nm) Reaction->Measurement Plotting Plot % Inhibition vs. Concentration Measurement->Plotting IC50 Calculate IC50 value Plotting->IC50

Caption: Workflow for determining Xanthine Oxidase inhibitory activity.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for a xanthine oxidase inhibition assay is provided below, based on established methodologies.

In Vitro Xanthine Oxidase Inhibitory Assay (Spectrophotometric Method)

  • Reagents and Materials:

    • Xanthine Oxidase from bovine milk

    • Xanthine

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Test compound (this compound)

    • Positive control (e.g., Allopurinol)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 295 nm

  • Procedure: a. Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 50 µL of phosphate buffer to all wells. c. Add 25 µL of various concentrations of the test compound or positive control to the respective wells. d. Add 25 µL of xanthine oxidase solution to each well and incubate at 25°C for 15 minutes. e. Initiate the enzymatic reaction by adding 50 µL of xanthine solution to each well. f. Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to monitor the formation of uric acid.

  • Data Analysis: a. Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot. b. Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

Currently, there is a lack of published data on the specific enzyme inhibitory properties of this compound. Based on the documented activity of its structural isomer, xanthine oxidase presents as a logical and promising target for investigation.

Researchers are encouraged to perform enzymatic screening of this compound against xanthine oxidase and other related enzymes to elucidate its biological activity. Such studies would be invaluable in determining its potential as a therapeutic agent and would enable direct comparative efficacy analysis against existing inhibitors. The provided hypothetical pathways and experimental protocols can serve as a foundational framework for these future investigations.

References

Comparative Analysis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, focusing on its potential for cross-reactivity with other compounds. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this guide leverages data from structurally related isoxazole-containing compounds and established principles of medicinal chemistry to infer potential off-target interactions. The isoxazole scaffold is a privileged structure in drug discovery, known to be a core component of various pharmacologically active agents.[1][2] This structural motif imparts favorable physicochemical properties that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Pharmacological Landscape of Isoxazole Derivatives

Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] This diversity in function underscores the potential for isoxazole-containing compounds to interact with a wide range of biological targets. Marketed drugs such as the anti-inflammatory agent leflunomide and its active metabolite teriflunomide, as well as various penicillin-class antibiotics like dicloxacillin and oxacillin, feature the isoxazole ring.[2][5] The pharmacological profile of these drugs provides a basis for understanding the potential cross-reactivity of novel isoxazole derivatives like this compound.

Data Presentation: Comparative Profile of Isoxazole-Containing Compounds

Given the absence of specific cross-reactivity data for this compound, the following table provides a comparative overview of the primary targets and therapeutic applications of this compound alongside well-characterized isoxazole-containing drugs. This comparison can help researchers anticipate potential areas for off-target screening.

Compound/Drug NameStructurePrimary Target(s)Therapeutic AreaPotential for Cross-Reactivity (Inferred)
This compound (Structure not available in search results)Hypothesized: Enzymes such as kinases, cyclooxygenases, or other inflammatory mediators.Hypothesized: Anti-inflammatory, AnalgesicGiven the broad activity of isoxazoles, potential for off-target effects on other enzymes and receptors should be investigated.
Leflunomide/Teriflunomide Isoxazole derivativeDihydroorotate dehydrogenase (DHODH)[6][7]Rheumatoid Arthritis, Multiple Sclerosis[6][8]Known to interact with multiple drug-metabolizing enzymes and transporters, suggesting a potential for pharmacokinetic cross-reactivity. Cross-sensitivity with leflunomide is likely.[6]
Dicloxacillin Penicillin with isoxazolyl side chainPenicillin-binding proteins (PBPs)Bacterial InfectionsCross-reactivity with other β-lactam antibiotics is primarily determined by the similarity of the R1 side chain, not the isoxazole moiety itself.[5][9]
Valdecoxib (withdrawn) Isoxazole-containing COX-2 inhibitorCyclooxygenase-2 (COX-2)Anti-inflammatoryPotential for cross-reactivity with other COX isoforms and off-target cardiovascular effects.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound, the following established methodologies are recommended.

Competitive Binding Assays

Competitive binding assays are utilized to determine the affinity of a test compound for a specific receptor or enzyme by measuring its ability to displace a labeled ligand.[2] This method is crucial for identifying unintended molecular targets.

Protocol Outline:

  • Preparation of Reagents:

    • Prepare a buffer solution appropriate for the target receptor/enzyme.

    • Prepare serial dilutions of the unlabeled test compound (this compound) and a known reference competitor.

    • Prepare a solution of the labeled ligand (radiolabeled or fluorescently tagged) at a concentration close to its dissociation constant (Kd).

    • Prepare the receptor/enzyme preparation (e.g., cell membranes, purified protein).

  • Assay Procedure:

    • In a multi-well plate, incubate the receptor/enzyme preparation with varying concentrations of the test compound or reference competitor.

    • Add the labeled ligand to all wells at a fixed concentration.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • Separate the bound from the free labeled ligand using a suitable method (e.g., filtration, centrifugation).

    • Quantify the amount of bound labeled ligand.

    • Plot the concentration of the unlabeled compound against the percentage of inhibition of labeled ligand binding.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[6]

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to assess the ability of a compound to interfere with the activity of a specific enzyme.[4] This is a direct method to quantify the potency of off-target enzyme interactions.

Protocol Outline:

  • Preparation of Reagents:

    • Prepare an assay buffer that ensures optimal enzyme activity.

    • Prepare serial dilutions of the test compound (this compound) and a known inhibitor.

    • Prepare a solution of the enzyme at a fixed concentration.

    • Prepare a solution of the enzyme's substrate.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or known inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the inhibitor concentration against the percentage of enzyme inhibition.

    • Determine the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

Mandatory Visualizations

Cross_Reactivity_Workflow cluster_screening In Silico & In Vitro Screening cluster_validation Hit Validation & Characterization cluster_output Outcome start Test Compound: 3-Methyl-5-phenylisoxazole- 4-carboxylic acid in_silico In Silico Screening (e.g., Target Prediction, Structural Homology) start->in_silico Predict Potential Targets primary_assay Primary Target Assay (On-Target Activity) start->primary_assay off_target_panel Broad Off-Target Panel (e.g., Kinase Panel, GPCR Panel) in_silico->off_target_panel Guide Panel Selection dose_response Dose-Response Assays (IC50/EC50 Determination) off_target_panel->dose_response Identified Hits binding_assay Competitive Binding Assay (Ki Determination) dose_response->binding_assay Confirm Direct Binding functional_assay Cell-Based Functional Assay dose_response->functional_assay Assess Cellular Effect selectivity_profile Selectivity Profile (On-Target vs. Off-Target) binding_assay->selectivity_profile functional_assay->selectivity_profile

Caption: Workflow for Assessing Cross-Reactivity of a Test Compound.

Competitive_Binding_Assay cluster_binding Binding Equilibrium cluster_measurement Measurement & Analysis Receptor Target Receptor Binding_Complex Receptor-Labeled Ligand Complex Receptor->Binding_Complex No_Binding Displacement of Labeled Ligand Receptor->No_Binding Labeled_Ligand Labeled Ligand Labeled_Ligand->Binding_Complex Binds Test_Compound Test Compound (Unlabeled Competitor) Test_Compound->No_Binding Binds Signal Measure Bound Labeled Ligand Signal Binding_Complex->Signal No_Binding->Signal IC50 Determine IC50 Signal->IC50 Ki Calculate Ki IC50->Ki Result Cross-Reactivity Assessment Ki->Result Indicates Affinity for Off-Target

Caption: Principle of a Competitive Binding Assay for Cross-Reactivity.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives of 3-methyl-5-phenylisoxazole-4-carboxylic acid exhibiting a range of biological activities. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug development community. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their respective methodologies, quantitative performance, and experimental protocols.

At a Glance: Comparing Two Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound are presented:

  • Route 1: Two-Step Synthesis via 1,3-Dipolar Cycloaddition and Hydrolysis. This classic approach involves the initial formation of an isoxazole ester intermediate through a 1,3-dipolar cycloaddition reaction, followed by hydrolysis to yield the desired carboxylic acid.

  • Route 2: One-Pot Three-Component Reaction. This modern approach leverages a multi-component reaction strategy to construct the isoxazole core in a single step from readily available starting materials.

The following table summarizes the key quantitative data for each route, providing a clear comparison of their performance.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Three-Component Reaction
Starting Materials Benzaldehyde oxime, Ethyl acetoacetateEthyl benzoylacetate, Hydroxylamine hydrochloride, Acetaldehyde
Key Intermediates Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate(Direct synthesis)
Overall Yield ~85% (estimated)Good to Excellent (reported for similar reactions)
Reaction Time Step 1: ~6 hours; Step 2: ~3.5 hours30-60 minutes (reported for similar reactions)
Purity of Final Product High (crystallization of intermediate and final product)High (often requires simple filtration and washing)
Scalability Readily scalablePotentially highly scalable
Process Complexity Two distinct reaction and work-up stepsSingle reaction and work-up step

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route1 cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Hydrolysis A Benzaldehyde oxime C Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A->C B Ethyl acetoacetate B->C D Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate E This compound D->E

Caption: Synthetic pathway for Route 1.

Route2 cluster_step1 One-Pot Three-Component Reaction A Ethyl benzoylacetate D This compound A->D B Hydroxylamine hydrochloride B->D C Acetaldehyde C->D

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols

Route 1: Two-Step Synthesis via 1,3-Dipolar Cycloaddition and Hydrolysis

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [1]

  • Materials:

    • Benzaldehyde oxime (1 g, 8.33 mmol)

    • Chloramine-T (2.33 g, 8.33 mmol)

    • Freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol)

    • Ethyl alcohol (20 ml)

  • Procedure:

    • A mixture of benzaldehyde oxime, chloramine-T, and freshly distilled ethyl acetoacetate in ethyl alcohol is stirred at 10°C for approximately 6 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the solvent is evaporated under vacuum.

    • The resulting solid is recrystallized from hot ethanol to yield single crystals of the title compound.

Step 2: Hydrolysis to this compound (Adapted from a similar procedure[2][3])

  • Materials:

    • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

    • 60% aqueous Sulfuric Acid (H₂SO₄)

  • Procedure:

    • The crude Ethyl 5-methylisoxazole-4-carboxylate is mixed with 60% aqueous sulfuric acid.

    • The mixture is heated to 85°C.

    • Ethanol produced during the reaction is continuously removed by distillation.

    • The reaction is typically complete within 3.5 hours.

    • After cooling, the product is isolated by filtration, washed with water, and can be further purified by crystallization. This method has been shown to provide higher yields and shorter reaction times compared to other hydrolysis conditions.[2][3]

Route 2: One-Pot Three-Component Reaction

While a specific protocol for the direct synthesis of this compound via a three-component reaction is not detailed in the provided search results, the synthesis of similar 3,4-disubstituted isoxazol-5(4H)-ones is well-documented.[4][5][6] This approach offers a significant advantage in terms of reaction time and process simplicity.

  • General Procedure (Conceptual):

    • A mixture of ethyl benzoylacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and a suitable catalyst (e.g., sodium saccharin, tartaric acid) in an environmentally benign solvent like water is stirred at room temperature.[6]

    • Acetaldehyde (1 mmol) is then added to the reaction mixture.

    • The reaction is stirred for a specified time (often 30-60 minutes for similar reactions), during which the product precipitates.

    • The solid product is isolated by filtration, washed with cold water, and dried.

Head-to-Head Comparison and Concluding Remarks

Route 1 is a well-established and reliable method for the synthesis of this compound. The two-step process allows for the isolation and purification of the intermediate ester, which can lead to a very pure final product. However, it is more time-consuming and involves multiple unit operations.

Route 2 represents a more modern and efficient approach. The one-pot nature of the reaction significantly reduces reaction time, energy consumption, and waste generation. For industrial applications where efficiency and cost are paramount, this route holds considerable promise. However, optimization of the reaction conditions for this specific target molecule would be necessary to achieve high yields and purity.

Recommendation: For laboratory-scale synthesis where purity is the primary concern, Route 1 is a robust and proven method. For process development and large-scale manufacturing, the investigation and optimization of Route 2 are highly recommended due to its potential for significant improvements in efficiency and sustainability. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, balancing the need for purity, yield, cost, and environmental impact.

References

Navigating the Isomeric Maze: A Comparative Guide to Purity Assessment of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a critical step in ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, a key building block in various pharmaceutical syntheses. We delve into detailed experimental protocols, present comparative data, and explore alternative techniques to provide a robust framework for selecting the optimal analytical strategy.

The primary isomeric impurity of concern during the synthesis of this compound is its constitutional isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid. The formation of this isomer is a common challenge in the synthesis of substituted isoxazoles. This guide focuses on the effective separation and quantification of these two isomers.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate determination of isomeric purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods, offering a balance of resolution, sensitivity, and robustness. Capillary Electrophoresis (CE) presents a viable alternative with distinct advantages in specific scenarios.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Capillary Electrophoresis (CE)
Principle Differential partitioning between a stationary and mobile phaseSimilar to HPLC, but with smaller particle size columns for higher efficiencyDifferential migration of charged species in an electric field
Resolution GoodExcellentExcellent
Analysis Time 15 - 30 minutes5 - 10 minutes10 - 20 minutes
Sensitivity (LOD) ~10-50 ng/mL~1-10 ng/mL~50-100 ng/mL
Solvent Consumption HighLowVery Low
Throughput ModerateHighModerate
Advantages Robust, widely available, well-established methodsFaster analysis, higher resolution and sensitivityLow sample and reagent consumption, high efficiency
Disadvantages Longer run times, lower resolution than UPLCHigher backpressure requires specialized equipmentLower sensitivity for some analytes, reproducibility can be challenging

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is a robust, standard approach for the separation of the target isomers.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC) Method

For higher throughput and improved resolution, the following UPLC method is recommended.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 70% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

Capillary Electrophoresis (CE) Method

As an alternative, CE offers a different separation mechanism that can be advantageous for complex matrices.

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte: 25 mM Sodium phosphate buffer, pH 7.0

  • Voltage: 20 kV

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Capillary Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.1 mg/mL.

Visualizing the Workflow

To better understand the logical flow of the analytical process, the following diagrams illustrate the key steps involved in each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection onto HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC-based isomeric purity assessment.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection onto UPLC Filtration->Injection Separation High-Resolution Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for UPLC-based isomeric purity assessment.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in BGE Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Hydrodynamic Injection Filtration->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for CE-based isomeric purity assessment.

Conclusion

The choice of analytical method for the isomeric purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control with moderate throughput, HPLC provides a reliable and robust solution. When high throughput, superior resolution, and sensitivity are critical, UPLC is the preferred method. Capillary Electrophoresis serves as a valuable orthogonal technique, particularly useful for method validation and in situations where minimizing solvent consumption is a priority. By understanding the principles, advantages, and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and purity of this important pharmaceutical intermediate.

Safety Operating Guide

Navigating the Safe Disposal of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, a compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. This compound can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local and national regulations. The following steps provide a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Preparing for Disposal:

  • Ensure the compound is in a stable form.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in the designated waste container. Avoid generating dust.

3. Container Management:

  • Use a corrosive-resistant container for waste collection.

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Store the container in a locked-up location to prevent unauthorized access.

4. Final Disposal:

  • The primary method of disposal is to entrust it to a licensed and approved waste disposal company.

  • Dispose of the contents and the container in accordance with an approved waste disposal plant.[1]

  • Do not allow the product to enter drains or the environment.

5. Contaminated Packaging:

  • Before disposing of the original container, ensure it is completely empty.

  • Contaminated packaging should be treated as hazardous waste and disposed of through the same licensed waste disposal company.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the decision points and necessary actions from handling to final disposal.

Start Start: Handling of This compound Assess_Waste Assess Waste Type (Unused Product, Contaminated Material, Empty Container) Start->Assess_Waste Segregate Segregate and Label Waste in Corrosive-Resistant Container Assess_Waste->Segregate Store Store Securely in a Cool, Dry, Well-Ventilated Area Segregate->Store Contact_EHS Contact Institutional Environmental Health & Safety (EHS) Office Store->Contact_EHS Arrange_Pickup Arrange for Pickup by a Licensed Waste Disposal Company Contact_EHS->Arrange_Pickup Documentation Complete all Necessary Waste Disposal Documentation Arrange_Pickup->Documentation End End: Proper Disposal Complete Documentation->End

Caption: Disposal Workflow for this compound.

By adhering to this structured disposal protocol, laboratories can maintain a safe working environment and ensure that the disposal of this compound is conducted in an environmentally responsible and compliant manner.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.